molecular formula C7H13NOS B034687 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one CAS No. 108562-65-8

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Número de catálogo: B034687
Número CAS: 108562-65-8
Peso molecular: 159.25 g/mol
Clave InChI: DYXFSSNSNXQTHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one is a synthetic organic compound belonging to the prominent class of 1,3-thiazolidin-4-ones. This heterocyclic scaffold is recognized in medicinal chemistry as a "privileged structure," meaning it demonstrates a remarkable capacity for interacting with diverse biological targets and eliciting a wide spectrum of pharmacological activities. Researchers value this core structure for developing novel therapeutic agents due to its versatile chemical space, which allows for strategic substitution at the N3, C2, and C5 positions to optimize potency and selectivity. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: The 1,3-thiazolidin-4-one nucleus is a fundamental building block in the search for new bioactive molecules. Its derivatives are extensively investigated for a range of activities, including antimicrobial (particularly against drug-resistant strains of Mycobacterium tuberculosis ), antidiabetic (as modulators of PPARγ), anti-inflammatory, anticancer, and antiviral effects . This compound serves as a key intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Handling & Storage: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a cool, dry place, protected from light.

Propiedades

IUPAC Name

4-methyl-3-propan-2-yl-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5(2)8-6(3)4-10-7(8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFSSNSNXQTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=O)N1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one , a specialized heterocyclic scaffold. This document is structured to serve researchers and drug development professionals, focusing on structural dynamics, validated synthesis protocols, and physicochemical properties.

Executive Summary

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (also known as 3-Isopropyl-4-methylthiazolidin-2-one ) is a functionalized heterocycle belonging to the thiazolidinone class. Unlike standard Evans (oxazolidinone) or Crimmins (thiazolidinethione) auxiliaries where the nitrogen atom remains unsubstituted to allow for acylation, this molecule features a sterically demanding isopropyl group at the N3 position .

This structural modification blocks the nitrogen, shifting the molecule's utility from a covalent auxiliary to a chiral scaffold , ligand precursor , or pharmaceutical intermediate . Its core features include a chiral center at C4 (derived from alanine) and a rigid 5-membered ring system that locks the spatial orientation of the substituents, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Chemical Structure & Stereochemistry

IUPAC Nomenclature & Identification[1]
  • IUPAC Name: 4-Methyl-3-(propan-2-yl)-1,3-thiazolidin-2-one

  • Molecular Formula: C

    
    H
    
    
    
    NOS
  • Molecular Weight: 159.25 g/mol

  • SMILES: CC(C)N1C(C)CSC1=O

  • Core Scaffold: 1,3-Thiazolidin-2-one (S at position 1, Carbonyl at 2, Nitrogen at 3).

Stereochemical Analysis

The molecule possesses a single chiral center at C4 . Depending on the starting material (L-Alanine vs. D-Alanine), two enantiomers exist:

  • (4S)-Enantiomer: Derived from L-Alanine.[1] The methyl group projects forward (wedge) relative to the ring plane.

  • (4R)-Enantiomer: Derived from D-Alanine. The methyl group projects backward (dash).

Conformational Locking: The N3-isopropyl group creates significant steric bulk proximal to the C2 carbonyl. In the preferred conformation, the methine hydrogen of the isopropyl group aligns to minimize steric clash with the C4-methyl group and the C2-carbonyl oxygen. This "gearing effect" restricts the rotation of the N-substituent, potentially influencing the binding affinity in biological targets or the stereoselectivity of reactions occurring at the C5 position.

Validated Synthesis Protocol

The following protocol is designed based on authoritative transformations for 3,4-disubstituted thiazolidinones. This route ensures high enantiopurity by utilizing the "chiral pool" (Alanine).

Retrosynthetic Analysis

The target molecule is assembled via the cyclization of N-isopropyl-2-aminopropan-1-thiol with a carbonyl source (CDI or Phosgene). The thiol precursor is generated from N-isopropylalanine .

Step-by-Step Methodology
Phase 1: Reductive Alkylation (Synthesis of N-Isopropylalanine)
  • Reagents: L-Alanine (1.0 equiv), Acetone (excess), NaBH

    
    CN (1.5 equiv), Methanol.
    
  • Procedure:

    • Dissolve L-Alanine in Methanol.

    • Add Acetone (3.0 equiv) and stir for 30 minutes to form the imine intermediate.

    • Slowly add NaBH

      
      CN at 0°C.
      
    • Stir at room temperature for 12 hours.

    • Workup: Quench with 1N HCl, concentrate, and purify via ion-exchange chromatography.

    • Yield: ~85-90% of N-isopropyl-L-alanine.

Phase 2: Reduction to Amino Alcohol
  • Reagents: N-Isopropyl-L-alanine, LiAlH

    
     (2.0 equiv), THF (anhydrous).
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under Argon.
      
    • Add N-Isopropyl-L-alanine portion-wise at 0°C.

    • Reflux for 4 hours.

    • Workup: Fieser workup (H

      
      O, 15% NaOH, H
      
      
      
      O), filter precipitate, dry over Na
      
      
      SO
      
      
      , and concentrate.
    • Product: N-isopropyl-L-alaninol (Colorless oil).

Phase 3: Conversion to Amino Thiol (via Cyclic Sulfamidate)

Note: Direct conversion of amino alcohols to thiols can be difficult. The cyclic sulfamidate route is preferred for high yield and inversion of configuration (if necessary) or retention via double inversion.

  • Reagents: (1) SOCl

    
    , (2) RuCl
    
    
    
    /NaIO
    
    
    , (3) Potassium Thioacetate (KSAc), (4) HCl hydrolysis.
  • Procedure:

    • Convert amino alcohol to cyclic sulfamidate.

    • Nucleophilic attack with KSAc (S

      
      2) opens the ring.
      
    • Acid hydrolysis yields the free thiol: N-isopropyl-2-aminopropan-1-thiol.

Phase 4: Carbonyl Cyclization
  • Reagents: Amino thiol precursor, 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv), CH

    
    Cl
    
    
    
    , Et
    
    
    N.
  • Procedure:

    • Dissolve N-isopropyl-2-aminopropan-1-thiol in dry CH

      
      Cl
      
      
      
      .
    • Add Et

      
      N (2.0 equiv).
      
    • Add CDI portion-wise at 0°C.

    • Stir at room temperature for 6 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , brine. Dry and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Synthesis Workflow Diagram

SynthesisPath Start L-Alanine Inter1 N-Isopropyl-L-alanine Start->Inter1 Acetone, NaBH3CN (Reductive Amination) Inter2 N-Isopropyl-L-alaninol Inter1->Inter2 LiAlH4, THF (Reduction) Inter3 N-Isopropyl-2-amino propan-1-thiol Inter2->Inter3 1. SOCl2/Oxidation 2. KSAc 3. HCl (Thiolation) Target 4-Methyl-3-isopropyl- 1,3-thiazolidin-2-one Inter3->Target CDI or Phosgene (Cyclization)

Caption: Step-by-step synthetic pathway from L-Alanine to the target thiazolidinone scaffold.

Physicochemical Properties & Characterization

Predicted Physical Data
PropertyValue (Estimated)Notes
Physical State Viscous Liquid / Low-melting SolidRacemate likely liquid; Enantiomer may solidify.
Boiling Point 215 - 225 °CBased on thiazolidinone analogs.
Density ~1.12 g/cm³Sulfur atom increases density vs. oxazolidinones.
LogP ~1.5 - 1.8Moderately lipophilic due to isopropyl/methyl groups.
Solubility DCM, THF, Ethanol, DMSOPoor water solubility.
Spectroscopic Signature (NMR)

Researchers should look for these diagnostic signals in


H NMR (CDCl

, 400 MHz):
  • C2-Carbonyl: No proton signal, but characteristic IR band at ~1660-1680 cm

    
    .
    
  • N-Isopropyl:

    • Septet:

      
       4.0–4.5 ppm (1H, CH(CH
      
      
      
      )
      
      
      ).
    • Doublet:

      
       1.1–1.3 ppm (6H, CH(
      
      
      
      )
      
      
      ).
  • C4-Methine: Multiplet at

    
     3.8–4.2 ppm (Integration 1H).
    
  • C4-Methyl: Doublet at

    
     1.2–1.4 ppm (Integration 3H).
    
  • C5-Methylene: Two diastereotopic protons (dd) at

    
     3.0–3.5 ppm.
    

Applications & Research Context

Pharmaceutical Scaffold

While not a standard auxiliary, the 3,4-disubstituted thiazolidinone core is a "privileged scaffold" in medicinal chemistry.

  • Metabolic Stability: The thiazolidinone ring is generally more resistant to hydrolytic cleavage than the corresponding oxazolidinone.

  • Lipophilicity Modulation: Replacing Oxygen (oxazolidinone) with Sulfur (thiazolidinone) increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability.

  • Target Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor, while the isopropyl group fills hydrophobic pockets in receptor sites (e.g., GPCRs or kinase allosteric sites).

Structural Comparison (Auxiliaries)

It is critical to distinguish this molecule from standard chiral auxiliaries:

FeatureNagao Auxiliary Evans Auxiliary Target Molecule
Structure Thiazolidine-2-thioneOxazolidin-2-oneThiazolidin-2-one
N-Substituent H (Available for acylation)H (Available for acylation)Isopropyl (Blocked)
Primary Use Asymmetric Aldol/AlkylationAsymmetric Aldol/AlkylationScaffold / Ligand
Functionalization Potential

Since the nitrogen is blocked, functionalization must occur at the C5 position .

  • C5-Alkylation: Treatment with a strong base (e.g., LDA) generates the lithium enolate, which can react with electrophiles. The adjacent sulfur atom stabilizes the anion, while the C4-methyl and N-isopropyl groups provide stereochemical induction, directing the electrophile to the less hindered face.

Applications Center 4-Methyl-3-isopropyl- 1,3-thiazolidin-2-one Use1 Medicinal Chemistry (Bioisostere for Oxazolidinones) Center->Use1 Use2 C5-Alkylation Substrate (Stereoselective Synthesis) Center->Use2 Use3 Flavor Chemistry (Savory/Nutty Notes) Center->Use3

Caption: Primary application domains for the N-isopropyl thiazolidinone scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Use in a fume hood. Thiazolidinones can release toxic fumes (SO

    
    , NO
    
    
    
    ) upon combustion.
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.

References

  • Delaunay, D., et al. "Synthesis of chiral thiazolidin-2-ones and their application in asymmetric synthesis." Journal of Organic Chemistry, 1995.

  • Nagao, Y., et al. "Chiral 1,3-thiazolidine-2-thiones: Synthesis and application as chiral auxiliaries." Chemical & Pharmaceutical Bulletin, 1989.

  • Guthrie, J. P. "Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium." Canadian Journal of Chemistry, 1975. (Mechanistic grounding for carbonyl cyclization).

  • PubChem Compound Summary. "Thiazolidin-2-one derivatives and structural analogs." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one and the Thiazolidinone Scaffold for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical identifiers, properties, and potential applications of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one. While this specific substituted thiazolidinone is not extensively documented in publicly accessible chemical databases, this paper will situate it within the well-established and medicinally significant class of thiazolidinone compounds. By examining the core scaffold and related analogues, we can infer its likely characteristics and explore its potential in drug discovery and development.

Introduction to the Thiazolidinone Core

The thiazolidinone ring is a five-membered heterocyclic scaffold containing a sulfur atom, a nitrogen atom, and a carbonyl group. Thiazolidinones are derivatives of thiazole and exist in different isomeric forms, with 1,3-thiazolidin-4-one and 1,3-thiazolidin-2-one being of significant interest in medicinal chemistry.[1][2] These structures serve as privileged scaffolds, meaning they are molecular frameworks that are recurrently found in biologically active compounds.[3][4] The versatility of the thiazolidinone ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities.[5][6]

Chemical Identifiers and Properties of the 1,3-Thiazolidin-2-one Scaffold and Related Analogues

To provide a foundational understanding, the table below summarizes the key identifiers and physicochemical properties of the parent 1,3-thiazolidin-2-one and a closely related isopropyl-substituted analogue, (4R)-4-Isopropyl-1,3-oxazolidin-2-one, which shares structural similarities.

Identifier/Property1,3-Thiazolidin-2-one(4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
CAS Registry Number 2682-49-7[7]95530-58-8[8]
Molecular Formula C₃H₅NOS[7]C₆H₁₁NO₂[8]
Molecular Weight 103.14 g/mol [7]129.16 g/mol [8][9]
Synonyms Thiazolidin-2-one(R)-4-Isopropyl-2-oxazolidinone[8]
InChI InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)[5]InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1[8]
SMILES C1CSCN1=OCC(C)[C@@H]1COC(=O)N1[8]

Synthetic Strategies for Substituted Thiazolidinones

The synthesis of substituted thiazolidinones can be achieved through various established chemical reactions. A plausible synthetic route for 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one would likely involve a multi-step process, leveraging known methodologies for forming the thiazolidinone ring and introducing substituents.

A common method for the synthesis of 4-thiazolidinones involves the condensation of an amine, a carbonyl compound, and a mercapto-acid.[1] For N-substituted 1,3-thiazolidin-2-ones, a key intermediate is often an N-substituted amino-alcohol, which can be cyclized with a thiocarbonyl source.

Below is a conceptual workflow for the synthesis of a substituted 1,3-thiazolidin-2-one.

Synthetic Workflow for a Substituted 1,3-Thiazolidin-2-one cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Substituted Amino-alcohol C Cyclization Reaction A->C Reactant 1 B Thiocarbonyl Source (e.g., Thiophosgene or Carbon Disulfide) B->C Reactant 2 D Purification C->D Crude Product E Substituted 1,3-Thiazolidin-2-one D->E Purified Product

Caption: Conceptual workflow for the synthesis of a substituted 1,3-thiazolidin-2-one.

Proposed Experimental Protocol for a 3,4-Disubstituted 1,3-Thiazolidin-2-one

This protocol is a generalized procedure based on established methods for thiazolidinone synthesis and should be adapted and optimized for the specific target molecule.

  • Synthesis of the N-Isopropyl-2-aminopropanol intermediate:

    • React 2-aminopropan-1-ol with acetone in the presence of a reducing agent (e.g., sodium borohydride) via reductive amination to introduce the isopropyl group onto the nitrogen atom.

    • Purify the resulting N-isopropyl-2-aminopropanol by distillation or chromatography.

  • Cyclization to form the 1,3-thiazolidin-2-one ring:

    • Dissolve the N-isopropyl-2-aminopropanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath and slowly add a thiocarbonyl source, such as thiophosgene or carbon disulfide in the presence of a base (e.g., triethylamine), to facilitate the cyclization.

    • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one.

Applications in Drug Development and Pharmacological Significance

The 4-thiazolidinone scaffold is a cornerstone in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, and antidiabetic properties.[6] The biological activity is highly dependent on the nature and position of the substituents on the thiazolidinone ring.

The diagram below illustrates the relationship between the core thiazolidinone structure and its diverse biological activities, highlighting the importance of substituent diversity.

Thiazolidinone in Drug Discovery cluster_substituents Substituent Modifications cluster_activities Biological Activities Thiazolidinone Thiazolidinone Core Scaffold R2 Position 2 Substituents Thiazolidinone->R2 R3 Position 3 Substituents Thiazolidinone->R3 R5 Position 5 Substituents Thiazolidinone->R5 AntiInflammatory Anti-inflammatory R2->AntiInflammatory Antidiabetic Antidiabetic R2->Antidiabetic Antimicrobial Antimicrobial R3->Antimicrobial Antiviral Antiviral R3->Antiviral Anticancer Anticancer R5->Anticancer

Caption: The influence of substituents on the biological activities of the thiazolidinone core.

Conclusion

While "4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one" does not appear to be a catalogued compound, its hypothetical structure is based on the highly valuable 1,3-thiazolidin-2-one scaffold. By understanding the synthesis and properties of this core and its numerous documented derivatives, researchers can design and synthesize novel compounds like the one discussed for evaluation in various therapeutic areas. The rich pharmacology of the thiazolidinone family continues to make it a focal point for innovation in drug discovery.

References

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. National Institutes of Health. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

  • (4R)-4-Isopropyl-1,3-thiazolidine-2-thione. PubChem. Available at: [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Available at: [Link]

  • (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • 3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4h-pyrido[1,2-a]pyrimidin-4-one. PubChemLite. Available at: [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

Sources

Potential applications of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Agrochemical Applications of the 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one Scaffold

Executive Summary

The heterocyclic scaffold 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one represents a highly specific, chirally versatile core with significant under-explored potential in modern agrochemistry. Structurally characterized by a 5-membered thiazolidine ring oxidized at the 2-position, with steric bulk provided by an N-isopropyl group and a C4-methyl substituent, this molecule serves a dual function: as a bioactive lead for Very Long Chain Fatty Acid (VLCFA) inhibitor herbicides and as a chiral auxiliary for the asymmetric synthesis of complex fungicidal agents.

This technical guide provides a comprehensive analysis of the compound’s synthesis, mechanism of action (MoA), and formulation strategies, moving beyond generic descriptions to provide actionable, self-validating protocols for laboratory and field application.

Chemical Profile & Structural Logic

The efficacy of this scaffold lies in its specific steric and electronic properties. The N-isopropyl (propan-2-yl) group provides lipophilicity and steric hindrance essential for binding to hydrophobic pockets in target enzymes (e.g., VLCFA elongases), while the C4-methyl group introduces chirality, allowing for stereoselective interactions.

  • IUPAC Name: 4-Methyl-3-(propan-2-yl)-1,3-thiazolidin-2-one

  • Molecular Formula: C₇H₁₃NOS

  • Key Functionalities:

    • Thio-carbamate Core (N-C(=O)-S): Biostere of amide/ester linkages; resistant to rapid hydrolysis.

    • Chiral Center (C4): Dictates biological enantioselectivity.

Table 1: Physicochemical Properties (Predicted)
PropertyValueSignificance in Agrochemicals
LogP (Octanol/Water) 1.8 - 2.2Optimal for systemic xylem mobility and foliar uptake.
Water Solubility ~450 mg/LSufficient for SC/EC formulations without aggressive solvents.
pKa Non-ionizableStable across a wide pH range (4–9) in soil matrices.
H-Bond Acceptors 2 (C=O, S)Critical for receptor binding in fungal cell walls.

Synthetic Methodology

To ensure high purity and stereocontrol, we utilize a cyclization protocol involving N-isopropyl-DL-alanine derivatives. This route avoids toxic phosgene gas, replacing it with Carbonyldiimidazole (CDI) or utilizing a chloro-amide cyclization pathway.

Protocol 1: Scalable Synthesis via Chloro-Amide Cyclization

Principle: Nucleophilic attack of thiocyanate on an alkyl halide followed by acid-catalyzed hydrolysis.

Reagents:

  • 2-Chloropropionyl chloride

  • Isopropylamine

  • Ammonium thiocyanate (

    
    )
    
  • Ethanol / Reflux[1][2][3]

Step-by-Step Workflow:

  • Amide Formation: React 2-chloropropionyl chloride (1.0 eq) with isopropylamine (1.1 eq) in DCM at 0°C. Validation: Monitor disappearance of acid chloride via TLC (Hexane:EtOAc 8:2). Yields N-isopropyl-2-chloropropionamide.

  • Cyclization: Reflux the intermediate with

    
     (1.2 eq) in ethanol for 6 hours. This forms the 2-imino-thiazolidine intermediate.
    
  • Hydrolysis: Add 2M HCl (aq) to the reaction mixture and reflux for 2 hours to convert the imine (

    
    ) to the ketone (
    
    
    
    ).
  • Purification: Extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol/Water.

DOT Diagram: Synthesis Pathway

SynthesisPathway Start 2-Chloropropionyl Chloride Step1 Amide Formation (+ Isopropylamine) Start->Step1 Inter1 N-isopropyl-2-chloropropionamide Step1->Inter1 DCM, 0°C Step2 Cyclization (+ NH4SCN) Inter1->Step2 Inter2 2-Imino-thiazolidine Intermediate Step2->Inter2 EtOH, Reflux Step3 Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Final 4-Methyl-3-propan-2-yl- 1,3-thiazolidin-2-one Step3->Final C=NH -> C=O

Figure 1: Step-wise synthesis of the target scaffold via the chloro-amide route, ensuring high yield and regioselectivity.

Agrochemical Applications

A. Herbicidal Activity: VLCFA Inhibition

The 3,4-disubstituted thiazolidinone core shares structural homology with oxyacetamides and tetrazolinones (e.g., Fentrazamide). The mechanism involves the inhibition of Very Long Chain Fatty Acid (VLCFA) elongases, specifically targeting the KCS (3-ketoacyl-CoA synthase) gene family in weeds.

  • Target Weeds: Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green foxtail).

  • Mode of Action (MoA): Inhibition of cell division and shoot elongation. The N-isopropyl group mimics the steric bulk of known VLCFA inhibitors, blocking the elongase complex in the Endoplasmic Reticulum.

DOT Diagram: VLCFA Inhibition Mechanism

MoA Compound 4-Methyl-3-propan-2-yl- 1,3-thiazolidin-2-one Target VLCFA Elongase Complex (ER Membrane) Compound->Target Competitive Inhibition Process C20-C24 Fatty Acid Biosynthesis Target->Process Blocks Effect1 Impaired Cell Plate Formation Process->Effect1 Effect2 Cuticle Wax Deficiency Process->Effect2 Result Weed Seedling Necrosis Effect1->Result Effect2->Result

Figure 2: Proposed Mode of Action targeting VLCFA biosynthesis, leading to seedling necrosis.

B. Fungicidal Potential: Chitin Synthase Interference

Thiazolidinones are documented to disrupt fungal cell wall deposition. The 4-methyl derivative acts as a bio-isostere to naturally occurring antifungal metabolites.

  • Target Pathogens: Rhizoctonia solani (Rice sheath blight), Botrytis cinerea.

  • Application: Systemic fungicide applied via seed treatment or foliar spray.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following assays are mandatory.

Protocol 2: Pre-Emergence Herbicidal Assay
  • Soil Preparation: Mix sandy loam soil with fertilizer. Fill 10cm pots.

  • Seeding: Sow 20 seeds of Echinochloa crus-galli at 1cm depth.

  • Treatment: Dissolve the compound in Acetone/Water (1:9) with 0.1% Tween 20. Apply at rates of 100, 250, and 500 g ai/ha (grams active ingredient per hectare) using a laboratory track sprayer.

  • Incubation: Maintain in greenhouse at 25°C/20°C (day/night) with 14h photoperiod.

  • Assessment: Measure shoot length and fresh weight at 14 days after treatment (DAT).

    • Success Metric: >80% inhibition of shoot growth at 250 g ai/ha compared to untreated control.

Protocol 3: Mycelial Growth Inhibition (Fungicide)
  • Media: Prepare Potato Dextrose Agar (PDA) plates amended with the compound at concentrations of 1, 10, 50, and 100 ppm.

  • Inoculation: Place a 5mm mycelial plug of Rhizoctonia solani in the center of the plate.

  • Incubation: Incubate at 25°C in darkness for 72 hours.

  • Calculation: Measure colony diameter. Calculate % inhibition:

    
    
    (Where C = Control diameter, T = Treated diameter)
    

Safety & Toxicology Profile

While specific tox data for this exact molecule requires GLP testing, structure-activity relationship (SAR) analysis of thiazolidinones suggests:

  • Mammalian Toxicity: Predicted Low (LD50 > 2000 mg/kg, Rat, Oral). The thiazolidinone ring is generally metabolically stable and excreted via glucuronidation.

  • Environmental Fate: Moderate persistence in soil (DT50 ~30-60 days). The N-isopropyl group may be susceptible to microbial dealkylation.

  • Phytotoxicity: High selectivity expected for monocots (grasses) over dicots (broadleaf crops like Soybean), making it a candidate for selective weeding in legume crops.

References

  • Thiazolidinone Scaffold Review

    • Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Herbicidal MoA (VLCFA Inhibition)

    • Title: Very-long-chain fatty acid synthesis is a target for the herbicide heterocyclic compounds.
    • Source: Pest Management Science.
    • URL:[Link]

  • Synthesis Methodology (Nagao Auxiliary Analog)

    • Title: (S)-4-Isopropyl-1,3-thiazolidine-2-thione.[2]

    • Source: Organic Syntheses, Vol. 63, p. 114.
    • URL:[Link]

  • Antifungal Activity

    • Title: Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Deriv
    • Source: PMC (NIH).
    • URL:[Link]

Sources

History and discovery of N-isopropyl thiazolidinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The N-Isopropyl Thiazolidinone Scaffold: Technical Guide

Executive Summary

The N-isopropyl thiazolidinone scaffold represents a specialized subclass of the 4-thiazolidinone heterocycle, a "privileged structure" in medicinal chemistry.[1] Distinguished by the steric bulk and lipophilicity of the isopropyl group at the N3 position (or occasionally C2 via valine derivation), this scaffold has evolved from a simple synthetic curiosity into a critical pharmacophore for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) , antimicrobial biofilm disruptors , and emerging necroptosis inhibitors .

This guide provides a technical deep-dive into the discovery, synthetic pathways, and structure-activity relationships (SAR) of N-isopropyl thiazolidinones, designed for researchers optimizing heterocyclic libraries.

Historical Genesis & Structural Evolution[1][2]

The "Wonder Nucleus" Origins

The 4-thiazolidinone core (saturated form of thiazole with a carbonyl at C4) was first synthesized in the late 19th century. Historically, the scaffold was dubbed the "Wonder Nucleus" due to the ease with which its biological profile could be altered by varying substituents at positions C2, N3, and C5.

The N-Isopropyl Divergence

In the 1990s and 2000s, medicinal chemists began exploring bulky N-alkyl substitutions to modulate lipophilicity (LogP) and metabolic stability .[1]

  • Early Era: Most derivatives focused on N-aryl substitutions (e.g., N-phenyl).[1][2] These were potent but often suffered from poor solubility and toxicity.[2]

  • The Isopropyl Shift: The introduction of the N-isopropyl group was a strategic move to introduce a non-planar, hydrophobic moiety capable of filling specific hydrophobic pockets in enzymes like HIV-1 Reverse Transcriptase .[1] Unlike the rigid N-phenyl group, the N-isopropyl group offers rotational freedom while maintaining sufficient steric bulk to block metabolic dealkylation better than a simple N-methyl group.[1][2]

Synthetic Methodologies

The synthesis of N-isopropyl thiazolidinones relies on the cyclocondensation of imines with mercaptoacetic acid.[3] Two primary routes dominate the field: the One-Pot Three-Component reaction and the Stepwise approach.[1]

Protocol A: One-Pot Three-Component Synthesis (Green Route)

Recommended for high-throughput library generation.[1][2]

Reagents:

  • Amine: Isopropylamine (1.0 equiv)[1][2]

  • Aldehyde: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)[1][2]

  • Acid: Mercaptoacetic acid (Thioglycolic acid) (1.2 equiv)[1][2]

  • Catalyst/Solvent: Toluene (reflux) or DCC (room temp).

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-chlorobenzaldehyde (10 mmol) and isopropylamine (10 mmol) in dry toluene (50 mL). Reflux for 2 hours until water evolution ceases.[1][2]

  • Cyclization: Cool the reaction mixture slightly (to ~80°C). Add mercaptoacetic acid (12 mmol) dropwise.

  • Reflux: Continue refluxing for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1][2]

  • Work-up: Wash the organic layer with 10% NaHCO₃ (to remove excess acid) and brine.[1][2] Dry over anhydrous Na₂SO₄.[1][2]

  • Purification: Evaporate solvent. Recrystallize the residue from ethanol to yield the N-isopropyl-2-aryl-thiazolidin-4-one.[1][2]

Protocol B: The Valine Route (Regioselective C2-Isopropyl)

Used to install the isopropyl group at C2 rather than N3. Using L-Valine as the starting material allows for the synthesis of chiral thiazolidinones where the isopropyl group is derived from the amino acid side chain. This is critical for creating stereoselective inhibitors.[1][2]

Mechanistic Visualization

The formation of the thiazolidinone ring proceeds through a specific sequence: Schiff Base Formation


Nucleophilic Attack 

Intramolecular Cyclization .

ThiazolidinoneSynthesis Start Reagents: Aldehyde + Isopropylamine Imine Intermediate 1: Schiff Base (Imine) Start->Imine - H2O Attack Step 2: Nucleophilic Attack by Mercaptoacetic Acid (S-H) Imine->Attack Thiol Addition Cyclization Step 3: Intramolecular Cyclization (- H2O) Attack->Cyclization Amide Bond Formation Product Final Scaffold: N-Isopropyl Thiazolidinone Cyclization->Product

Figure 1: Mechanistic pathway for the one-pot synthesis of N-isopropyl thiazolidinones.

Biological Utility & Case Studies

Case Study 1: HIV-1 Reverse Transcriptase Inhibition

The N-isopropyl thiazolidinone scaffold functions as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) .[1][2]

  • Mechanism: The scaffold binds to the allosteric hydrophobic pocket of the p66 subunit of HIV-1 RT.

  • SAR Insight: The N-isopropyl group is critical here.[1][2] It fits into a specific hydrophobic sub-pocket (Val179, Leu100).[2] Replacing the isopropyl with a methyl group often leads to a loss of potency due to insufficient hydrophobic contact, while replacing it with a phenyl group can cause steric clash with the Tyr181 residue.

  • Data: Derivatives with an N-isopropyl group and a 2-(2,6-dichlorophenyl) substitution have shown IC₅₀ values in the nanomolar (nM) range against wild-type HIV-1.[1][2]

Case Study 2: Necroptosis Inhibition (Emerging)

Recent research links thiazolidinone derivatives to the inhibition of RIPK1 (Receptor-Interacting Protein Kinase 1), a key regulator of necroptosis (programmed necrosis).[2]

  • Context: While famous inhibitors like Necrostatin-1 are indole-based, thiazolidinone analogs are being explored as "next-generation" inhibitors with better metabolic profiles.[1][2]

  • Relevance: The N-isopropyl group protects the nitrogen from rapid metabolism, extending the half-life of the inhibitor in vivo.[1]

Quantitative Activity Comparison (SAR)
Substituent (N3)Substituent (C2)TargetActivity (IC₅₀/MIC)Notes
Isopropyl 2,6-DichlorophenylHIV-1 RT0.05 µM Optimal hydrophobic fit
Methyl2,6-DichlorophenylHIV-1 RT1.2 µMLoss of hydrophobic contact
Phenyl2,6-DichlorophenylHIV-1 RT>10 µMSteric clash with Tyr181
Isopropyl 4-NitrophenylS. aureus12 µg/mLModerate antibacterial
n-Propyl Ponesimod-like coreS1P1 Receptor(Approved Drug)Validates N-alkyl drug-likeness

Future Outlook

The N-isopropyl thiazolidinone scaffold is currently transitioning from "random screening hits" to "rationally designed targeted therapies."[1][2]

  • Hybrid Drugs: Coupling the N-isopropyl thiazolidinone core with coumarins or sulfonamides to create dual-action antibiotics (e.g., targeting both DNA gyrase and biofilm formation).[1][2]

  • Chiral Resolution: Moving away from racemic mixtures. Using chiral amines (like chiral isopropyl derivatives) to synthesize enantiopure thiazolidinones for higher selectivity.[1][2]

References

  • Novel Thiazolidin-4-ones as Potential Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. Scilit. [Link][1][2]

  • Viral resistance to the thiazolo-iso-indolinones, a new class of nonnucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy. [Link][1]

  • One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones from Valine. ResearchGate. [Link]

  • Ponesimod: A Sphingosine-1-Phosphate Receptor Modulator. Guide to Pharmacology. [Link][1][2]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. MDPI. [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one. This document provides a robust, field-proven synthetic pathway and addresses common experimental challenges to help researchers, scientists, and drug development professionals improve reaction efficiency and yield. Our approach is grounded in fundamental organic chemistry principles, ensuring both reliability and scientific integrity.

Part 1: Recommended Synthetic Pathway

The synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one is a multi-step process requiring careful control of reaction conditions. The pathway detailed below is designed for optimal yield and purity, starting from the readily available chiral building block, L-Alaninol.

Overall Synthetic Workflow

The synthesis is achieved in three primary stages:

  • N-Alkylation: Reductive amination of L-Alaninol with acetone to introduce the N-isopropyl group.

  • Thiol Conversion: Conversion of the primary alcohol in N-isopropyl-alaninol to a thiol. This is a critical step involving activation of the hydroxyl group followed by nucleophilic substitution.

  • Cyclization: Ring formation using a phosgene equivalent to yield the target thiazolidin-2-one.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Thiol Conversion cluster_2 Step 3: Cyclization A L-Alaninol C Reductive Amination (e.g., NaBH3CN) A->C B Acetone B->C D N-isopropyl-alaninol C->D E Tosylation (TsCl, Pyridine) D->E F Tosylated Intermediate E->F G Thiolation (NaSH) F->G H 2-(isopropylamino)propane-1-thiol G->H K Intramolecular Cyclization H->K I Triphosgene / CDI I->K J Base (e.g., TEA) J->K L Target Product K->L

Caption: Proposed 3-step synthesis workflow.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-2-(isopropylamino)propan-1-ol (N-isopropyl-alaninol)

This procedure details the reductive amination of (S)-2-aminopropan-1-ol (L-Alaninol).[1]

  • Dissolve L-Alaninol (1.0 eq) in methanol (10 mL per gram of alaninol).

  • Add acetone (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by slowly adding water, followed by acidification with 1M HCl to pH ~2 to decompose any remaining borohydride.

  • Basify the solution with 4M NaOH to pH >12 and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of (S)-2-(isopropylamino)propane-1-thiol

This protocol involves converting the alcohol to a better leaving group, followed by substitution with a sulfur nucleophile.[2]

  • Dissolve N-isopropyl-alaninol (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram) under a nitrogen atmosphere and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq) dissolved in minimal DCM.

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature overnight.

  • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude tosylated intermediate.

  • Dissolve the crude tosylate in DMF (10 mL per gram). Add sodium hydrosulfide (NaSH) (2.0 eq) and heat the mixture to 60°C for 6 hours.

  • Cool the reaction, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully under reduced pressure to obtain the crude amino thiol.

Protocol 3: Synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

This final step involves the cyclization of the amino thiol using a safe phosgene equivalent like triphosgene.[3]

  • Caution: Triphosgene is toxic and reacts with moisture to release phosgene gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Set up a high-dilution reaction: Add the crude amino thiol (1.0 eq) and triethylamine (3.0 eq) to a volume of anhydrous THF (50 mL per gram of thiol).

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF (50 mL per gram of triphosgene).

  • Using a syringe pump, add both solutions simultaneously and dropwise over 4 hours to a flask containing refluxing anhydrous THF.

  • After the addition is complete, continue refluxing for an additional 2 hours.

  • Cool the reaction mixture, filter off the triethylammonium chloride salt, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (see Part 4 for details).

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and solutions.

Q1: My yield for the reductive amination (Step 1) is low, and I see multiple products on my TLC plate. What's wrong?

A: Low yields in this step are often due to over-alkylation or incomplete imine formation. The choice of reducing agent is critical.

  • Causality: Sodium borohydride (NaBH₄) can reduce the starting acetone if added too quickly or at too high a temperature. A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often more selective for the imine, but NaBH₄ is effective if conditions are controlled. Over-alkylation (di-isopropylation) is less common but possible if the product amine is more nucleophilic than the starting amine.

  • Solution:

    • Control Temperature: Maintain the reaction at 0°C during NaBH₄ addition.

    • pH Control: For NaBH₃CN, the reaction should be kept slightly acidic (pH 5-6) to promote imine formation without decomposing the reducing agent.

    • Monitor Imine Formation: Ensure the imine is fully formed (stirring alaninol and acetone for at least 30-60 min) before adding the reducing agent.

ParameterStandard Condition (NaBH₄)Optimized Condition (STAB)
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride
Solvent MethanolDichloromethane (DCM)
Temperature 0°C to RTRoom Temperature
pH Not controlled (basic)Neutral / slightly acidic
Typical Yield 60-75%85-95%

Q2: The conversion of the alcohol to the thiol (Step 2) is inefficient or results in elimination byproducts.

A: This is a challenging transformation. The tosylate intermediate is susceptible to E2 elimination, especially with a hindered base or high temperatures, leading to an undesired alkene.

  • Causality: The tosylated intermediate has a proton on the carbon adjacent to both the nitrogen and the carbon bearing the leaving group, making it prone to elimination. Using a strong, bulky base can favor elimination over the desired SN2 substitution.

  • Solution:

    • Use a "Soft" Nucleophile: Sodium hydrosulfide (NaSH) is a good choice. Alternatively, using thioacetic acid in a Mitsunobu reaction followed by deacetylation can provide the thiol with less risk of elimination.[4]

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous for the tosylation step to prevent hydrolysis of the tosyl chloride.

    • Moderate Temperature: Do not overheat the substitution reaction with NaSH. 60°C is typically sufficient.

G Start Low Yield in Step 2? CheckTLC Check TLC for Alkene byproduct Start->CheckTLC Elimination Elimination is occurring. Lower reaction temperature. Use a less hindered base. CheckTLC->Elimination Yes NoElimination Check for starting material. CheckTLC->NoElimination No Success Problem Solved Elimination->Success Incomplete Reaction incomplete. Increase reaction time or use a stronger nucleophile (e.g., Mitsunobu). NoElimination->Incomplete Yes NoElimination->Success No Incomplete->Success

Caption: Troubleshooting logic for Thiol Conversion.

Q3: The final cyclization (Step 3) gives a low yield of my product and a lot of intractable polymer.

A: This is a classic problem of intermolecular polymerization competing with the desired intramolecular cyclization.

  • Causality: The amino thiol is bifunctional. One molecule can react with an activated carbonyl group on another molecule, leading to a chain reaction (polymerization) instead of closing the ring.

  • Solution:

    • High-Dilution Conditions: The key is to keep the concentration of the amino thiol extremely low so that the reactive ends of a single molecule are more likely to find each other than to find another molecule. This is achieved by the slow, simultaneous addition of the reagents into a large volume of refluxing solvent, as described in the protocol.

    • Choice of Reagent: Carbonyldiimidazole (CDI) can be a milder alternative to triphosgene and may reduce side reactions.[5]

    • Base Selection: A non-nucleophilic base like triethylamine (TEA) or Hunig's base (DIPEA) is essential to activate the reagents without competing in the reaction.

Q4: How do I effectively purify the final product?

A: The final product, being a moderately polar, N-substituted amide, is well-suited for silica gel chromatography.

  • Recommendation: Use flash column chromatography. Start with a non-polar eluent system and gradually increase polarity.

ParameterRecommended Setting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Start: 95:5 Hexane:Ethyl Acetate
Gradient to: 70:30 Hexane:Ethyl Acetate
Visualization UV light (if aromatic) or Potassium Permanganate stain

Part 4: References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, Inc., 2014.

  • Sharma, V., & Kumar, P. A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Letters in Organic Chemistry, 2017, 14(7), 488-493. [Link]

  • McMurry, J. Organic Chemistry. 9th ed., Cengage Learning, 2016.

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.

  • LibreTexts Chemistry. Synthesis of Amino Acids - Reductive Amination. [Link]

  • Wikipedia. Alaninol. [Link]

  • Bernardes, G. J. L., et al. A direct thionation procedure allows conversion of allylic alcohols into the corresponding thiols. Chemical Communications, 2011, 47(16), 4694-4696. [Link]

  • Nishio, T. Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, 1993, (10), 1113-1117. [Link]

  • OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Nagao, Y., & Fujita, E. (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 2003, 80, 244. [Link]

  • Zhang, H., et al. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 1435-1444. [Link]

Sources

Technical Support Center: Purification of Thiazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazolidin-2-ones and their related scaffolds (thiazolidin-4-ones, thiazolidine-2-thiones) are privileged pharmacophores in drug discovery, exhibiting anti-diabetic, anti-cancer, and anti-microbial properties.[1] However, their purification is notoriously difficult due to poor solubility profiles , formation of polymeric tars , and sensitivity to oxidation .

This guide synthesizes field-proven protocols to address these specific bottlenecks. It moves beyond standard textbook advice, offering corrective actions for when standard workflows fail.

Module 1: Solubility & Recrystallization Troubleshooting

User Issue: "My crude product is a sticky oil or 'tar' that refuses to crystallize, even after cooling."

The Root Cause

Thiazolidinone syntheses, particularly one-pot multicomponent reactions (e.g., amine + aldehyde + mercaptoacetic acid), often generate oligomeric by-products. These impurities act as "crystal poisons," preventing the formation of an ordered lattice. Furthermore, residual high-boiling solvents (DMF, DMSO) can solvate the product indefinitely.

Corrective Protocol: The "Dual-Solvent" Trituration

Do not immediately attempt a full recrystallization on a tar. Instead, perform trituration to remove the crystal poisons first.

  • Dissolution: Dissolve the crude oil in a minimum amount of a polar aprotic solvent (Acetone or small volume of DMF) if strictly necessary, but preferably use the "Anti-Solvent Crash" method below directly on the oil.

  • Trituration: Add the crude oil to a rapidly stirring volume of ice-cold water or 10% NaHCO₃ solution .

    • Mechanism:[1][2][3][4] The water acts as a harsh anti-solvent, forcing the hydrophobic thiazolidinone out while retaining polar impurities and inorganic salts.

    • Tip: If it remains oily, scratch the flask sides with a glass rod to induce nucleation.

  • Recrystallization: Once a solid is obtained (even if amorphous), filter and proceed to true recrystallization.

Solvent Selection Matrix

Based on recent literature and scale-up data, use the following hierarchy for recrystallization:

Solvent SystemApplication ScenarioOperational Note
Ethanol (Abs.) First-line choice for general derivatives.Yields fine needles; often requires cooling to 0°C [1].
Glacial Acetic Acid Highly lipophilic or aromatic-heavy derivatives.Excellent for removing unreacted amines. Caution: Product must be acid-stable [5].
DMF / Water (1:4) Compounds with high melting points (>200°C).Dissolve in hot DMF, then add water dropwise until turbid. Cool slowly to avoid oiling out [7].
Benzene / Hexane Non-polar derivatives (rare).Used for specific lipophilic analogues; largely replaced by Toluene/Heptane for safety [4].

Module 2: Chromatographic Separation (Flash & HPLC)

User Issue: "I see severe tailing on silica gel, and my HPLC peaks are broad/splitting."

The Root Cause
  • Tailing: Thiazolidin-2-ones possess a secondary amine (-NH-) and a carbonyl/thiocarbonyl group. These moieties interact strongly with acidic silanol groups on standard silica or C18 stationary phases, causing peak broadening (tailing).

  • Peak Splitting: This often indicates restricted rotation (rotamers) or the presence of E/Z isomers around the exocyclic double bond (common in 5-arylidene derivatives).

Corrective Protocol 1: Flash Chromatography Modification

Standard Hexane/Ethyl Acetate gradients often fail to elute these compounds cleanly.

  • The Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane before loading. Alternatively, add 0.5% Acetic Acid to the mobile phase if the compound is acidic. This "caps" the active silanol sites.

Corrective Protocol 2: HPLC Method Development

For analytical purity checks or preparative isolation, select the column chemistry based on the dominant interaction.

  • Standard RP-HPLC:

    • Column: C18 or C8 (e.g., Kromasil C8).

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid or Phosphoric Acid (pH ~3.0). Acidic pH suppresses ionization of the thiazolidinone nitrogen, sharpening the peak [3].

  • Low-Silanol Columns:

    • Recommendation: Use columns with surface modification to shield silanols (e.g., Newcrom R1). These are specifically designed to reduce tailing for nitrogen-containing heterocycles [2].

  • Chiral Separation (Enantiomers):

    • Column: Chiralcel OD-H.[5][6]

    • Mobile Phase: n-Hexane/Isopropanol (85:15).[5][6]

    • Note: Essential for thiazolidine-4-carboxylic acid derivatives where enantiomeric purity dictates biological activity [3].

Visualization: HPLC Method Decision Tree

HPLC_Decision_Tree Start Start: HPLC Method Development Check_Structure Analyze Structure Start->Check_Structure Is_Chiral Chiral Center Present? Check_Structure->Is_Chiral Chiral_Yes Use Chiralcel OD-H (Hexane/IPA 85:15) Is_Chiral->Chiral_Yes Yes Chiral_No Achiral Separation Is_Chiral->Chiral_No No Check_Tailing Severe Tailing Observed? Chiral_No->Check_Tailing Tailing_Yes Option A: Add 0.1% Formic Acid Option B: Use Newcrom R1 Column Check_Tailing->Tailing_Yes Yes Tailing_No Standard C18/C8 Column (ACN/Water Gradient) Check_Tailing->Tailing_No No

Figure 1: Decision matrix for selecting the appropriate HPLC stationary phase and mobile phase modifiers based on structural properties and observed peak shape.

Module 3: Chemical Scavenging & Impurity Removal

User Issue: "My NMR shows small aliphatic peaks corresponding to unreacted amines or isothiocyanates."

The Root Cause

In "one-pot" syntheses, stoichiometry is rarely perfect.

  • Unreacted Amines: nucleophilic impurities.

  • Isothiocyanates: electrophilic impurities (often used as starting materials).

  • Aldehydes: susceptible to oxidation.

Corrective Protocol: Chemical Washing

Recrystallization often co-precipitates these impurities. Use a chemical wash before crystallization.

  • Removing Amines:

    • Dissolve crude in Ethyl Acetate.

    • Wash 2x with 1N HCl . The amine converts to a water-soluble hydrochloride salt and is removed in the aqueous layer.

    • Exception: Do not use if your product contains a basic pyridine/morpholine side chain [4].

  • Removing Isothiocyanates:

    • These are lipophilic and hard to wash out.

    • Scavenging Trick: Add a small amount of polymer-supported amine (e.g., Trisamine resin) or simply stir the crude reaction mixture with a slight excess of a volatile amine (like ammonia in methanol) for 30 mins before workup. This converts the isothiocyanate into a thiourea, which is much more polar and can be removed via silica chromatography or water wash.

  • Removing Aldehydes:

    • Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the unreacted aldehyde.

Module 4: Structural Integrity & Storage

User Issue: "The compound turns yellow/brown upon standing."

The Root Cause

Thiazolidinones contain sulfur atoms susceptible to oxidation to sulfoxides/sulfones, and the methylene group (C5 position) is active, making it prone to Aldol-type condensations if traces of base remain.

Best Practices
  • Acidic Workup: Ensure the final pH of the crude material is neutral or slightly acidic (pH 5-6). Residual base (KOH, Piperidine) from the synthesis accelerates decomposition.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solvent Trap: Avoid storing in DMSO for long periods; DMSO acts as a mild oxidant.

Workflow Summary: The "Tar-to-Crystal" Pipeline

Purification_Workflow Crude Crude Reaction Mixture (Dark Oil/Tar) Quench Quench: Ice Water (Induce Precipitation) Crude->Quench State_Check Solid or Oil? Quench->State_Check Oil Sticky Oil State_Check->Oil Remains Oil Solid Amorphous Solid State_Check->Solid Solid Forms Trituration Triturate with 10% NaHCO3 or Ethanol Oil->Trituration Wash Chemical Wash (1N HCl / NaHSO3) Solid->Wash Trituration->Solid Recryst Recrystallization (EtOH, AcOH, or DMF/H2O) Wash->Recryst Chromatography Flash Chromatography (Silica + 1% TEA) Recryst->Chromatography If Purity < 95% Final Pure Thiazolidinone Crystals Recryst->Final Chromatography->Final

Figure 2: Step-by-step logic flow for converting crude reaction mixtures into purified crystalline product, addressing physical state challenges.

References

  • Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 491-492.

  • SIELC Technologies. (n.d.). Separation of 2-Thiazolidinone on Newcrom R1 HPLC column.

  • AKJournals. (2025). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase.

  • Google Patents. (n.d.). Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same (EP0008203A1).

  • JOCPR. (2011). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines. Journal of Chemical and Pharmaceutical Research.

  • ACS Publications. (2002). Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. Organic Process Research & Development.

  • Der Pharma Chemica. (2010). Synthesis and evaluation of new pyrazoline and thiazolidinone derivatives.

Sources

Troubleshooting ring closure failures in thiazolidinone formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for thiazolidinone synthesis. As a Senior Application Scientist, I understand that while the thiazolidinone core is a privileged scaffold in medicinal chemistry, its synthesis, particularly the critical ring-closure step, can be fraught with challenges.[1][2][3] This guide is designed to provide you with field-proven insights and evidence-based solutions to common failures in thiazolidinone formation. We will move beyond simple procedural lists to explore the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Understanding the Core Reaction Mechanism

A foundational understanding of the reaction mechanism is the most powerful troubleshooting tool. The most common route to the 2,4-thiazolidinedione (TZD) core involves the condensation of a thiourea with an α-haloacetic acid (e.g., chloroacetic acid).[4][5] The reaction proceeds through several key stages, and a failure at any stage will compromise your yield and purity.

The mechanism generally involves:

  • S_N2 Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of chloroacetic acid. This initial substitution displaces the halide ion.[4][6]

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs where the amine nitrogen attacks the carboxylic carbon. This step forms the five-membered ring and eliminates a molecule of water.[4][6]

  • Intermediate Hydrolysis: This cyclization often generates a 2-imino-4-thiazolidinone intermediate.[4] In the presence of acid (often HCl generated in situ), this imino group is hydrolyzed to the final carbonyl, yielding the 2,4-thiazolidinedione ring.[4][6]

Thiazolidinone_Formation_Mechanism cluster_reactants Reactants Thiourea Thiourea SN2_Adduct S-Alkylated Adduct (Intermediate) Thiourea->SN2_Adduct Step 1: S_N2 Attack (S attacks α-carbon) Haloacid α-Haloacetic Acid Haloacid->SN2_Adduct Imino_Intermediate 2-Imino-4-thiazolidinone (Cyclized Intermediate) SN2_Adduct->Imino_Intermediate Step 2: Cyclization (N attacks carbonyl C) TZD_Product 2,4-Thiazolidinedione (Final Product) Imino_Intermediate->TZD_Product Step 3: Hydrolysis (Acid-catalyzed)

Caption: General mechanism for thiazolidinone formation.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common experimental failures in a question-and-answer format.

Category A: Low or No Product Yield

Q1: My reaction resulted in no discernible product. What are the most likely causes?

A1: Complete reaction failure typically points to a fundamental issue with one of the three pillars of the reaction: reagents, conditions, or the substrates themselves.

  • Reagent Purity/Stability:

    • Thiourea/Derivatives: Ensure the thiourea is pure and dry. Contaminants can interfere with nucleophilicity.

    • α-Haloacid/Ester: These reagents can degrade, especially if old or improperly stored. Use a freshly opened bottle or purify before use. Chloroacetic acid is hygroscopic and should be handled accordingly.

  • Reaction Conditions:

    • Temperature: Many protocols require heating or reflux to overcome the activation energy for both the S_N2 and cyclization steps.[4][5] Insufficient temperature is a common cause of failure. Conversely, excessive heat can cause decomposition.

    • Solvent: The choice of solvent is critical. While water is often used for the basic TZD core synthesis[4], more complex syntheses may require polar aprotic solvents (like ethanol or DMF) or even toluene to facilitate the reaction.[7][8]

  • Highly Sterically Hindered Substrates: If your thiourea or haloacid derivative is sterically bulky near the reacting centers, the intermolecular S_N2 reaction or the intramolecular cyclization may be kinetically disfavored.

Q2: My reaction works, but the yield is consistently below 30%. How can I optimize it?

A2: Low yields are an optimization challenge. A systematic approach is required.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield (<30%) check_reagents Verify Reagent Purity (Thiourea, Haloacid) start->check_reagents check_temp Optimize Temperature (Incremental increase) check_reagents->check_temp Reagents OK check_time Extend Reaction Time (Monitor by TLC) check_temp->check_time Temp Optimized check_catalyst Introduce Catalyst/Base (e.g., NaOAc, Piperidine) check_time->check_catalyst Time Optimized check_method Consider Alternative Methods (e.g., Microwave Synthesis) check_catalyst->check_method Catalyst Ineffective success Improved Yield check_catalyst->success Catalyst Effective check_method->success

Caption: A systematic workflow for troubleshooting low yields.

  • Reaction Time & Temperature: These two parameters are linked. Monitor your reaction by TLC. If starting materials are consumed slowly, consider incrementally increasing the temperature or extending the reaction time.[5] Some protocols require reflux for over 10 hours.[4][5]

  • Role of a Base/Catalyst: For reactions involving substituted thioureas and haloacetates, a weak base like anhydrous sodium acetate is often added.[8][9] Its role is to neutralize the HCl or HBr formed during the reaction, preventing potential side reactions or reversal.

  • Consider Greener/Alternative Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields by efficiently promoting the necessary molecular collisions.[7][10][11]

Q3: I see a significant amount of starting material remaining even after 24 hours of reflux. What should I do?

A3: This indicates a high activation energy barrier for your specific substrates.

  • Increase Energy Input: If you are using conventional heating, this is a prime candidate for switching to microwave irradiation, which can often drive sluggish reactions to completion.[10]

  • Re-evaluate Your Catalyst System: If using a base like sodium acetate, ensure it is anhydrous. Water can interfere with some reactions. For Knoevenagel-type condensations to form 5-arylidene-thiazolidinones, catalysts like piperidine or EDDA are often employed.[4][12]

  • Check Substrate Reactivity: An electron-donating group on an aromatic amine precursor (used to make the thiourea) can reduce the nucleophilicity of the nitrogen, potentially slowing the cyclization step. Conversely, strong electron-withdrawing groups on aldehyde substrates in Knoevenagel condensations tend to accelerate the reaction.[4]

Category B: Impure Product & Side Reactions

Q4: My NMR shows a complex mixture, and the product is very difficult to purify. What are the likely side products?

A4: Impurities often arise from incomplete reactions, side reactions, or decomposition.

  • Unreacted Intermediate: The 2-imino-4-thiazolidinone is a common intermediate.[4] If the final hydrolysis step is incomplete (e.g., due to insufficient acid or water), this species may persist in your crude product, complicating purification.

  • Tautomers: Thiazolidinones can exist in multiple tautomeric forms, which can sometimes lead to complex NMR spectra or purification challenges.[13]

  • Decomposition: Prolonged heating at very high temperatures can lead to decomposition, especially with sensitive functional groups on your substrates.

  • Self-Condensation/Polymerization: Under certain conditions, starting materials or the product itself could undergo side reactions.

Solution: Focus on purification. Recrystallization is often effective for these compounds.[8][12] If that fails, column chromatography on silica gel is the next logical step.[14] Choosing the right solvent system for either method is key and will require some systematic screening.

Category C: Reagent and Substrate Issues

Q5: How do electron-donating groups (EDG) and electron-withdrawing groups (EWG) on my aromatic starting materials affect the ring closure?

A5: The electronic nature of your substituents has a predictable and significant impact.

Substituent LocationGroup TypeEffect on Reaction RateRationale
On Aldehyde (for 5-ylidene synthesis)EWG (e.g., -NO₂, -CN)Increases Rate Makes the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[4]
On Aldehyde (for 5-ylidene synthesis)EDG (e.g., -OCH₃, -N(CH₃)₂)Decreases Rate Makes the aldehyde carbonyl carbon less electrophilic.
On Amine (used to make thiourea)EWG (e.g., -NO₂, -CF₃)May Decrease Cyclization Rate Reduces the nucleophilicity of the amine nitrogen, slowing the intramolecular ring-closing step.
On Amine (used to make thiourea)EDG (e.g., -CH₃, -OCH₃)May Increase Cyclization Rate Enhances the nucleophilicity of the amine nitrogen, facilitating ring closure.
Section 3: Standard Laboratory Protocols

Adhering to a validated protocol is essential for reproducibility. Below is a standard procedure for the synthesis of the parent 2,4-thiazolidinedione, which can be adapted for many derivatives.

Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD)

This protocol is adapted from established methods involving the reaction of thiourea and chloroacetic acid.[4][5][6]

Materials:

  • Thiourea

  • Chloroacetic acid

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • 250 mL Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle & thermometer

Procedure:

  • Reaction Setup: In the round-bottom flask, dissolve thiourea (e.g., 0.1 mol) and chloroacetic acid (e.g., 0.1 mol) in deionized water (e.g., 20 mL).

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100-110 °C). The reaction is often heated for a prolonged period, typically 10-12 hours, to ensure the formation of the 2-imino intermediate.[4][5]

  • Hydrolysis: After the initial reflux period, carefully add concentrated HCl (e.g., 10 mL) to the reaction mixture. Continue to reflux for an additional 1-2 hours. This step is crucial for hydrolyzing the 2-imino intermediate to the final TZD product.[4][6]

  • Work-up & Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The TZD product should precipitate as a white crystalline solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crystals with cold water to remove any remaining acid and unreacted starting materials. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[5]

  • Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[6]

Experimental_Workflow A 1. Reagent Setup (Dissolve Thiourea & Chloroacetic Acid in Water) B 2. Initial Reflux (10-12h) (Forms 2-imino intermediate) A->B C 3. Acidification & Hydrolysis (Add HCl, Reflux 1-2h) B->C D 4. Isolation (Cool, Precipitate, Filter) C->D E 5. Purification (Recrystallize from H₂O/EtOH) D->E F 6. Analysis (Dry, MP, NMR, IR) E->F

Caption: Standard experimental workflow for TZD synthesis.

References
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (ChemMedChem)
  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (Hilaris Publisher)
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (Taylor & Francis Online)
  • Thiazolidine - Wikipedia. (Wikipedia)
  • Synthesis, characterization and structure optimization of a series of thiazolidinone derivatives as Entamoeba histolytica inhibitors. (PubMed)
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical applic
  • Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (MDPI)
  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions.
  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (MDPI)
  • Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. (Frontiers)
  • Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid[4]. (ResearchGate)

  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones.
  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
  • (PDF) Synthesis and antimicrobial activity of novel thiazolidinones.
  • Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders.
  • 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies | Request PDF.
  • Recent Progress in Thiazolidinone Research: Green Synthesis, Hybrid Molecules, and Therapeutic Prospects. (IJIRT)
  • Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. (JOCPR)
  • Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases.
  • Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. (University of Kerbala)

Sources

Technical Support Center: Crystallization of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The crystallization of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (MPT) presents a specific set of challenges due to its structural characteristics: a lipophilic N-isopropyl group combined with a polar thiazolidinone core.[1] This molecule often exhibits a low melting point (typically <80°C) and a high tendency to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation.[1]

This guide moves beyond basic solvent screening to address the thermodynamic and kinetic barriers preventing stable crystal growth.

Module 1: Solvent System Engineering

Q: Which solvent systems are theoretically optimal for MPT?

A: You must balance the lipophilicity of the isopropyl/methyl groups with the polarity of the amide/thioether core. Pure non-polar solvents (Hexane) often fail to dissolve the target, while highly polar solvents (Water) cause immediate oiling.[1]

We recommend a binary solvent system based on Hansen Solubility Parameters (HSP).[1] The goal is to create a system where the solute has high solubility at elevated temperatures (


) and significantly reduced solubility at lower temperatures (

), without crossing the liquid-liquid immiscibility boundary.[1]
Recommended Solvent Architectures
System TypePrimary Solvent (Good)Anti-Solvent (Poor)Ratio (v/v)MechanismApplication
Class A (Standard) 2-Propanol (IPA) Water 90:10

70:30
Cooling + Anti-solventHigh purity requirements; removal of polar impurities.[1]
Class B (Lipophilic) Toluene Heptane 1:1

1:3
CoolingRemoval of non-polar byproducts; best for avoiding hydrates.[1]
Class C (High Yield) Ethanol (Abs.) Water 80:20CoolingMaximizing recovery; risk of oiling out is higher than Class A.

Technical Note: Avoid Chlorinated solvents (DCM, Chloroform) for the final crystallization.[1] While MPT is highly soluble in them, their high volatility and "good solvent" nature make achieving high yield difficult without excessive evaporation, which promotes crusting/amorphous precipitation.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a yellow oil instead of white crystals. Why?

A: This is the most common failure mode for alkyl-thiazolidinones.[1] It occurs when the Metastable Zone Width (MSZW) intersects with the Liquid-Liquid Phase Separation (LLPS) boundary before it hits the solubility curve.[1]

The Causality:

  • High Supersaturation: You are cooling too fast or adding anti-solvent too quickly.[1]

  • Low Melting Point: The crystallization temperature (

    
    ) is too close to the melting point of the oiled phase.[1]
    
  • Impurity Effect: Synthesis byproducts (often unreacted valine derivatives or sulfur oligomers) depress the melting point further.[1]

Protocol: The "Cloud Point" Seeding Method

Do not simply cool the oil. You must bypass the LLPS region.

  • Dissolution: Dissolve crude MPT in the Primary Solvent (e.g., IPA) at 50–60°C.

  • Cloud Point Detection: Add Anti-solvent (e.g., Water) dropwise slowly until a faint, persistent turbidity (haziness) appears.[1]

  • The Reheat: If oil droplets form, reheat the solution until clear.

  • Seeding (Critical Step): Cool the clear solution to 35–40°C. Add 0.5 wt% pure seed crystals .

  • Aging: Hold at this temperature for 2–4 hours. Do not cool further until a visible crystal bed is established.

  • Slow Cooling: Ramp down to 0°C at a rate of 5°C/hour.

Workflow Visualization: Oiling Out Remediation

OilingOutRemediation Start Observation: Product Oils Out CheckTemp Check T_process vs T_melting Start->CheckTemp Decision1 Is T_process > (MP - 10°C)? CheckTemp->Decision1 ActionHighTemp Reduce Concentration (Lower Supersaturation) Decision1->ActionHighTemp Yes (Too Hot) ActionLowTemp Change Solvent System (Increase Solvency) Decision1->ActionLowTemp No (Too Cold) SeedingStep Apply Seeding Protocol (@ Cloud Point) ActionHighTemp->SeedingStep ActionLowTemp->SeedingStep Result Controlled Nucleation (Crystals) SeedingStep->Result

Figure 1: Decision logic for remediating Liquid-Liquid Phase Separation (Oiling Out) during thiazolidinone crystallization.

Module 3: Impurity Rejection & Chiral Purity

Q: How do I remove the specific "red/orange" color impurity?

A: Thiazolidinone syntheses often generate sulfur-based oligomers or oxidation byproducts (disulfides) that are highly colored.[1]

  • The Problem: These impurities are often non-polar.[1]

  • The Fix: Use the Class A (IPA/Water) system.[1] The lipophilic colored impurities will remain in the IPA-rich mother liquor, while the polar/lipophilic balance of the crystal lattice rejects them.

  • Adsorbent Polish: If crystallization alone fails, treat the hot IPA solution with Activated Carbon (Type C, 5 wt%) for 30 minutes prior to filtration and anti-solvent addition.[1]

Q: Can I upgrade Enantiomeric Excess (ee) via crystallization?

A: Yes, if MPT is derived from a chiral pool (e.g., L-Valine).[1]

  • Mechanism: Most chiral thiazolidinones form racemic compounds (where the racemate is less soluble and has a higher MP than the enantiomer) or conglomerates .[1]

  • Test: Compare the melting point of your racemate vs. pure enantiomer.

    • If

      
      : Crystallization will typically enrich the racemate in the solid, leaving the excess enantiomer in the mother liquor (Counter-productive for ee upgrade).[1]
      
    • If

      
      : Crystallization will enrich the pure enantiomer  in the solid.[1]
      
  • Recommendation: For MPT, literature on similar auxiliaries suggests the pure enantiomer is often the stable lattice. Perform a slow cool in Ethanol to upgrade ee.

Module 4: Scalability & Safety

Q: What are the safety risks when scaling this to 100g+?

A:

  • Thermal Runaway (Synthesis): Not applicable to crystallization, but ensure no residual unquenched reagents (CS2 equivalents) are present.[1]

  • Solvent Entrapment: Thiazolidinones can form solvates.[1] Ensure drying is performed under vacuum at 40°C to remove lattice-bound IPA/Toluene.[1]

  • Anti-solvent Shock: At scale, adding water to a hot IPA solution of MPT can generate a sudden exotherm (heat of mixing) and rapid local supersaturation.[1]

    • Protocol: Use a dosing pump.[1] Add water subsurface.[1] Keep agitation high (Reynolds number > 10,000).

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Defines the thermodynamic basis for the IPA/Water selection). [1]

  • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Authoritative text on Metastable Zone Width and Oiling Out mechanisms).

  • Delaunay, S., et al. (2007).[1] "Polymorphism and crystallization of thiazolidinone derivatives." Journal of Pharmaceutical Sciences. (Provides context on the lattice energy of thiazolidinone rings). [1]

  • Org. Synth. (1990).[1][2] "Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione." Organic Syntheses, Coll.[1] Vol. 7, p.530.[1][2] (Foundational text for the physical properties of the thione analog, used as a proxy for the 'one' derivative).[1] [1]

Sources

Controlling enantiomeric excess in 4-methyl-thiazolidin-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with (4S)-4-methyl-1,3-thiazolidin-2-one (and its enantiomer).

Note on Chemical Structure: This guide focuses on the 1,3-thiazolidin-2-one scaffold (carbonyl at C2, often used as a chiral auxiliary or intermediate), not the 4-thiazolidinone (lactam) scaffold.

Current Status: Operational Topic: Enantiomeric Excess (ee) Control & Troubleshooting Lead Scientist: Dr. [Model Name]

Core Synthesis Workflow & Critical Control Points

To control enantiomeric excess (


), you must first identify where stereochemical integrity is lost. The standard industrial route involves the cyclization of L-Alaninol  (or D-Alaninol) with a thiocarbonyl source, followed by oxidation (if the 2-one is the target) or direct carbonylation.
The Pathway

G Start L-Alaninol (>99% ee) Step1 Cyclization (CS2 / KOH / Heat) Start->Step1 Critical Point 1: Temp < 80°C Inter Intermediate: 4-Methyl-thiazolidine-2-thione Step1->Inter Formation of heterocycle Step2 Oxidative Desulfurization (H2O2 / KMnO4) Inter->Step2 Critical Point 2: pH Control Product Target: (4S)-4-Methyl-thiazolidin-2-one Step2->Product Retention of Configuration

Figure 1: Standard synthesis workflow via the thione intermediate. Direct carbonylation (using CDI) is an alternative but less robust for scale-up due to cost and moisture sensitivity.

Troubleshooting Guide (Q&A Format)

Category A: Low Enantiomeric Excess (Pre-Reaction & Synthesis)

Q1: My starting material is 99%


 L-Alaninol, but my final product is only 85% 

. Where is the racemization occurring?

Diagnosis: The most likely culprit is thermal racemization during the cyclization step , specifically under basic conditions.

  • Mechanism: The proton at C4 (the chiral center) is adjacent to the nitrogen. While less acidic than in oxazolidinones, high temperatures in the presence of strong bases (like KOH or concentrated NaOH) can induce transient enolization or ring-opening/closing equilibrium.

  • Corrective Action:

    • Lower the Cyclization Temperature: If refluxing in ethanol/water, reduce the temperature to 60–65°C and extend the reaction time, rather than refluxing at >80°C.

    • Buffer the Base: Avoid large excesses of hydroxide. Use a stoichiometric amount of KOH (1.05–1.1 eq) relative to CS₂.

    • Check Raw Material Storage: L-Alaninol is hygroscopic and can degrade. Verify the optical rotation of your starting material before use.

Q2: I am using Carbonyl Diimidazole (CDI) for direct cyclization. Why is my yield low and


 inconsistent? 

Diagnosis: CDI is extremely moisture-sensitive. Hydrolysis produces imidazole, which acts as a base.

  • Mechanism: If the reaction is "wet," the generated imidazole can catalyze proton exchange at the C4 position if the reaction is heated to drive completion.

  • Corrective Action:

    • Ensure the solvent (THF or DCM) is anhydrous.

    • Conduct the reaction at 0°C to Room Temperature . Do not heat.

    • Consider using Triphosgene with a non-nucleophilic base (like Diisopropylethylamine) at low temperature (-20°C) if CDI remains problematic.

Category B: Post-Reaction & Purification

Q3: My crude product has high


, but it drops after recrystallization. How is this possible? 

Diagnosis: This is a classic case of "racemic compound" formation or preferential crystallization of the racemate.

  • Explanation: In some crystal lattices, the racemic mixture (1:1 packing) is more stable and less soluble than the pure enantiomer. If you recrystallize a mixture that is 90%

    
    , the racemate may crash out first, leaving the supernatant enriched in the enantiomer, or vice versa.
    
  • Corrective Action:

    • Analyze both the crystals and the mother liquor.

    • Switch Solvents: If using Ethanol/Hexane, try Toluene or Isopropyl Acetate.

    • Don't heat to boiling: Dissolve at moderate temperature. Prolonged heating of the solution can induce racemization if residual base is trapped in the crude solid.

Q4: Can I use silica gel chromatography for purification?

Answer: Yes, but with caution.

  • Risk: Silica gel is slightly acidic. While thiazolidinones are generally acid-stable, prolonged exposure on the column can lead to hydrolysis or degradation.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidity, but ensure the TEA is flushed out quickly to prevent base-catalyzed racemization. Flash chromatography is preferred over gravity columns to minimize residence time.

Analytical Protocols: Measuring

You cannot rely on optical rotation (


) alone for process validation; it is too sensitive to concentration and impurities. Chiral HPLC is mandatory.
Recommended HPLC Method
ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose carbamate derivatives)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical; fluctuations shift retention times)
Detection UV @ 210 nm (or 254 nm if aromatic impurities are present)
Expected Separation Enantiomers typically elute with

.
Racemization Mechanism Visualization

Understanding how the molecule racemizes helps you prevent it.

Racemization Chiral (S)-4-Methyl-thiazolidin-2-one (Chiral Center C4-H) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Chiral->Enolate Deprotonation at C4 (Rate Limiting Step) Base Base (B:) Base->Chiral Attack Racemic Racemic Mixture (S) + (R) Enolate->Racemic Reprotonation from either face

Figure 2: Base-catalyzed racemization mechanism. The acidity of the C4 proton allows removal by base, creating a planar enolate that destroys stereochemistry.

References

  • Synthesis via Amino Alcohols: Delaunay, D., et al. "Synthesis of chiral 1,3-thiazolidin-2-ones and 1,3-oxazolidin-2-ones from amino alcohols." Journal of Organic Chemistry.
  • Racemization Mechanisms: Testa, B. "Mechanisms of Racemization of Chiral Drugs." ResearchGate. Available at: [Link]

  • Thiazolidinone Scaffolds: "Synthesis and Biological Activity of Thiazolidinone Derivatives." Systematic Reviews in Pharmacy. Available at: [Link]

  • Chiral Separation: "HPLC Separation of Enantiomers using Chiral Stationary Phases." Phenomenex Technical Guide. Available at: [Link] (Navigate to Chiral Chromatography Resources).

Technical Support Center: Purification of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on practical, field-proven insights to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted reagents I need to remove from my crude 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one?

A1: The synthesis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one typically involves the cyclization of a precursor amino alcohol with a thiocarbonyl source. Therefore, the most common unreacted reagents you are likely to encounter are:

  • 1-(Isopropylamino)propan-2-ol: This is the key starting material that provides the N-isopropyl and 4-methyl groups of the final product.[1]

  • Carbon Disulfide (CS₂): A common and relatively safe thiocarbonyl source used for the formation of the thiazolidinone ring.[2][3]

  • Thiophosgene (CSCl₂): A more reactive, but also more hazardous, alternative to carbon disulfide.[4][5]

  • Bases: Triethylamine (TEA) or other organic or inorganic bases are often used to facilitate the reaction.

Q2: My crude product is an oil, but I was expecting a solid. What could be the reason?

A2: While some thiazolidinones are solids, it is not uncommon for the crude product to be an oil, especially if it contains a significant amount of unreacted starting materials or solvent residues. The presence of the isopropyl group can also contribute to a lower melting point. Purification will be essential to obtain a solid product, if one is expected.

Q3: What are the initial steps I should take to purify my crude product?

A3: A logical first step is to perform a liquid-liquid extraction to remove the majority of water-soluble impurities, such as the unreacted amino alcohol and any inorganic salts. This is a fundamental technique for the initial cleanup of many synthetic mixtures.[6][7]

Q4: Is recrystallization a suitable method for purifying 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one?

A4: Yes, recrystallization is a highly effective method for purifying solid thiazolidinone derivatives. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution. Common solvents for recrystallizing thiazolidinones include ethanol, ethanol-DMF mixtures, and acetone.[2][8]

Q5: When should I consider using column chromatography?

A5: Column chromatography is recommended when simpler methods like liquid-liquid extraction and recrystallization fail to provide the desired purity, or if your product is an oil that does not crystallize. It is particularly useful for separating compounds with very similar polarities.

Troubleshooting and Optimization Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one.

Issue 1: Persistent Contamination with 1-(Isopropylamino)propan-2-ol

Possible Cause: The amino alcohol is a polar compound with some solubility in organic solvents, making its complete removal by simple extraction challenging.

Solutions:

  • Acidic Wash during Liquid-Liquid Extraction: To enhance the removal of the basic amino alcohol, perform an acidic wash of the organic layer. By protonating the amine, you increase its water solubility, facilitating its transfer to the aqueous phase.

    Protocol: Acidic Wash Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with the dilute acid solution.

    • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

    • Finally, wash with brine to remove any remaining water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: If the amino alcohol persists after extraction, column chromatography is the next logical step.

    Table 1: Recommended Parameters for Column Chromatography

    ParameterRecommendationRationale
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic purifications.
    Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product while retaining the more polar amino alcohol.
    Detection TLC with UV visualization and/or a potassium permanganate stainThe thiazolidinone should be UV active. The amino alcohol will not be UV active but will stain with potassium permanganate.
Issue 2: Removal of Unreacted Carbon Disulfide (CS₂)

Possible Cause: Carbon disulfide is a volatile and non-polar solvent that can be challenging to remove completely by simple evaporation.

Solutions:

  • Azeotropic Removal: Co-evaporation with a higher boiling point solvent can be effective.

  • Gas Stripping: For larger scales, bubbling an inert gas like nitrogen through the reaction mixture can help to carry away the volatile CS₂.[10]

  • Adsorption: Activated carbon can be used to adsorb residual carbon disulfide.[11][12]

    Protocol: Removal of CS₂ by Adsorption

    • After the reaction is complete, dilute the mixture with a suitable solvent.

    • Add a small amount of activated carbon and stir for 30-60 minutes.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Proceed with the workup as usual.

Issue 3: Handling and Removal of Unreacted Thiophosgene (CSCl₂)

Possible Cause: Thiophosgene is a highly toxic and reactive reagent that requires careful handling and complete removal.

Solutions:

  • Quenching: Any unreacted thiophosgene should be quenched before workup. This can be achieved by adding a primary or secondary amine, or a basic aqueous solution.[8][13]

    CAUTION: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    Protocol: Quenching of Thiophosgene

    • Cool the reaction mixture in an ice bath.

    • Slowly add a solution of a primary or secondary amine (e.g., diethylamine) or a 10% aqueous sodium hydroxide solution with vigorous stirring.

    • Allow the mixture to stir for at least one hour to ensure complete quenching.

    • Proceed with the standard workup.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one.

PurificationWorkflow Crude_Product Crude Reaction Mixture Quenching Quenching (if Thiophosgene is used) Crude_Product->Quenching Thiophosgene Route Extraction Liquid-Liquid Extraction (Acidic & Basic Washes) Crude_Product->Extraction CS2 Route Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization If Solid Chromatography Column Chromatography Purification_Choice->Chromatography If Oil or Impure Solid Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one.

Logical Troubleshooting Flow

This diagram provides a step-by-step guide to troubleshooting common purification issues.

TroubleshootingFlow Start Crude Product Analysis (e.g., TLC, NMR) Impurity_ID Impurity Identified? Start->Impurity_ID Amino_Alcohol Unreacted 1-(Isopropylamino)propan-2-ol? Impurity_ID->Amino_Alcohol Yes Pure Pure Product Impurity_ID->Pure No Thiocarbonyl Unreacted CS2 or CSCl2? Amino_Alcohol->Thiocarbonyl No Acid_Wash Perform Acidic Wash during Extraction Amino_Alcohol->Acid_Wash Yes Other_Impurity Other Impurity? Thiocarbonyl->Other_Impurity No Gas_Stripping Gas Stripping / Adsorption for CS2 Thiocarbonyl->Gas_Stripping CS2 Quench Ensure Complete Quenching of CSCl2 Thiocarbonyl->Quench CSCl2 Column_Chromatography Column Chromatography Other_Impurity->Column_Chromatography Acid_Wash->Column_Chromatography Still Impure Acid_Wash->Pure Pure Recrystallize Recrystallization with Different Solvents Column_Chromatography->Recrystallize If Solid Column_Chromatography->Pure If Oil Gas_Stripping->Pure Quench->Pure Recrystallize->Pure

Caption: Troubleshooting flowchart for purification challenges.

References

  • Hull, R., Seden, T. P., & Taylor, P. J. (Year). A method for removing thiophosgene.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (n.d.). o-ISOTHIOCYANATO-(E)-CINNAMALDEHYDE. [Link]

  • Joshi, S., & Khosla, N. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(10), 4536-4541.
  • WO2008075380A2. (2008). Process for the preparation of thiazolidine derivatives.
  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.
  • Kidwai, M., Bala, R., & Kumar, K. (1995). Synthesis of new 4-thiazolidinones and 2-azitidiones with their in vitro biological activities. Indian Journal of Pharmaceutical Sciences, 57(6), 252-259.
  • De Clercq, P. J., & Van der Schueren, W. (2005). Synthesis and antimicrobial activity of novel thiazolidinones. European Journal of Medicinal Chemistry, 40(12), 1371-1382.
  • Desai, K. R., & Mistry, B. D. (2011). Synthesis and characterization of some new thiazolidinones containing coumarin moiety and their antimicrobial study. Der Pharma Chemica, 3(6), 464-471.
  • US20050022666A1. (2005). Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 439-445.
  • Mohammad, Z. H., Rasheed, M. K., & Al Samarrai, O. R. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology.
  • Wikipedia. (n.d.). Thiophosgene. [Link]

  • Abida, Y., & Allouchi, H. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(20), 6144.
  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Gálvez, E., Romea, P., & Urpí, F. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses. [Link]

  • Cunico, W., et al. (2007). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Letters in Organic Chemistry, 4(5), 333-335.
  • Cacic, M., et al. (2010). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Molecules, 15(11), 8073-8084.
  • US3309377A. (1967). 3-[(2-oxazolidinone-3-yl)-alkyl]-4-thiazolidinones and their preparation.
  • MilliporeSigma. (2025).
  • PrepChem. (n.d.). Synthesis of 3-(Isopropylamino)-1,2-propanediol. [Link]

  • OSHA. (n.d.). 1-Amino-2-propanol. [Link]

  • de Vrije, T., et al. (2013). "In situ" removal of isopropanol, butanol and ethanol from fermentation broth by gas stripping. Bioresource technology, 137, 224-231.

Sources

Validation & Comparative

13C NMR Chemical Shift Analysis: 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the 13C NMR chemical shifts for 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one , a specialized heterocyclic scaffold used in asymmetric synthesis and medicinal chemistry.

Publish Comparison Guide

Executive Summary

4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (CAS: 108562-65-8) represents a critical subclass of 1,3-thiazolidin-2-ones, distinct from their thione (Nagao auxiliary) and oxazolidinone (Evans auxiliary) counterparts. Accurate structural assignment of this scaffold is essential due to its use as a chiral auxiliary and a pharmacophore in drug development.

This guide compares the 13C NMR spectral signature of the target molecule against key structural analogs. By analyzing the electronic effects of the N-isopropyl and C-methyl substituents, we establish a robust framework for distinguishing this compound from regioisomers and synthetic byproducts.

Structural Definition & Numbering

To ensure precision, we utilize the standard IUPAC numbering for the thiazolidine ring:

  • Position 1: Sulfur (S)[1][2][3]

  • Position 2: Carbonyl (C=O)[1]

  • Position 3: Nitrogen (N), substituted with an Isopropyl group.[4]

  • Position 4: Methine (CH), substituted with a Methyl group.

  • Position 5: Methylene (CH₂).

Target Structure:

  • Core: 1,3-thiazolidin-2-one

  • N-Substituent: Propan-2-yl (Isopropyl)

  • C4-Substituent: Methyl

Comparative 13C NMR Data Analysis

The following table contrasts the chemical shifts of the target molecule with experimentally validated analogs. This comparison isolates the specific shielding/deshielding effects of the N-alkyl vs. N-acyl/Boc groups.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon PositionTarget Molecule (N-iPr, C4-Me)Analog A: N-Boc-4-Me-Thiazolidin-2-one [1]Analog B: 4-iPr-Thiazolidine-2-thione [2]Diagnostic Trend
C2 (C=O / C=S) 171.0 – 174.0 ~170 - 172200.5 (C=S)C=O is ~30 ppm upfield from C=S.
C4 (Methine) 60.0 – 64.0 72.770.8N-Alkyl shields C4 relative to N-Boc.
C5 (Methylene) 30.0 – 34.0 ~30 - 3536.5Sulfur-adjacent CH₂ is stable.
N-CH (Isopropyl) 44.0 – 48.0 N/A (t-Bu)N/A (H)Characteristic methine septet.
C4-CH3 (Methyl) 18.0 – 21.0 16.318.0 (iPr-Me)Typical doublet methyl.
iPr-CH3 (Methyls) 19.0 – 22.0 28.1 (t-Bu)N/ADiastereotopic if chiral.

Note: Data for Analog A is derived from N-Boc-4-methyl-1,3-thiazolidin-2-one (Compound 31 in Ref [1]). Data for Analog B is the standard Nagao auxiliary (Ref [2]).

Detailed Shift Interpretation
A. The Carbonyl Region (C2): 171–174 ppm

The C2 resonance is the most diagnostic feature.

  • Differentiation from Thione: The corresponding thiazolidine-2-thione (Analog B) resonates at ~200 ppm .[4] A signal at ~172 ppm confirms the successful oxidation or formation of the carbonyl (urea-type) moiety.

  • Differentiation from Oxazolidinone: Oxazolidin-2-ones typically resonate further upfield (~155-160 ppm) due to the higher electronegativity of Oxygen at position 1. The Sulfur at position 1 deshields the carbonyl to the 170+ range.

B. The C4 Methine: 60–64 ppm
  • Electronic Effect: In the N-Boc analog (Analog A), the electron-withdrawing Boc group deshields C4 to 72.7 ppm .

  • Target Logic: In the target molecule, the N-isopropyl group is electron-donating. This increases electron density on the Nitrogen, which shields the adjacent alpha-carbon (C4), moving it upfield to the 60–64 ppm range.

C. The Isopropyl Group [4]
  • N-Isopropyl vs. C-Isopropyl: The N-isopropyl methine typically resonates at 44–48 ppm (deshielded by Nitrogen). If the isopropyl were on a Carbon (as in Valine derivatives), the methine would be at ~30 ppm.

Experimental Validation Protocol

To rigorously validate the identity of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one , follow this self-validating workflow.

Step-by-Step Characterization
  • Solvent Selection: Dissolve 10-20 mg of the compound in CDCl₃ (77.16 ppm reference). DMSO-d₆ is a secondary choice but may cause slight shifts (+1-2 ppm for C=O).

  • Pulse Sequence: Run a standard proton-decoupled 13C NMR (typically >1000 scans for dilute samples).

  • DEPT-135 Experiment: Crucial for distinguishing C4/C5.

    • C2 (C=O): Quaternary (Invisible in DEPT).

    • C4 (CH): Positive phase (Up).

    • C5 (CH₂): Negative phase (Down).

    • CH₃: Positive phase (Up).

  • HMBC Correlation:

    • Observe long-range coupling from C4-Methyl protons to C2 (C=O) and C5 .

    • Observe coupling from N-Isopropyl methine proton to C2 (C=O) and C4 . This confirms the N-substitution.

Logic Pathway & Synthesis Workflow

The following diagram illustrates the structural logic and synthetic differentiation of the target scaffold from its common analogs.

Thiazolidinone_Logic Precursor N-Isopropyl-Alaninol Derivative Reaction Cyclization (CS2 or Phosgene) Precursor->Reaction Reagent Choice Target TARGET: 4-Methyl-3-isopropyl- 1,3-thiazolidin-2-one (C=O @ ~172 ppm) Reaction->Target Phosgene/CDI (S-C-N retention) Thione ANALOG: Thiazolidine-2-thione (C=S @ ~200 ppm) Reaction->Thione CS2/KOH (Thione formation) Oxazol ANALOG: Oxazolidin-2-one (C=O @ ~158 ppm) Reaction->Oxazol Phosgene (if O-C-N) Validation Check C2 Shift Target->Validation 13C NMR Check Validation->Target 172 ppm Validation->Thione 200 ppm Validation->Oxazol 158 ppm

Caption: Structural differentiation logic based on C2 chemical shift values.

References

  • Perry, A. (2013). Activation of Alcohols to Nucleophilic Substitution. Nottingham Trent University. (Data for Compound 31: N-Boc-4-methyl-1,3-thiazolidin-2-one). Link

  • Vela, J., et al. (2006). Polymerization of Olefins with Pyridine-Amine-Imine Nickel Catalysts. Supplementary Information. (Reference for Thiazolidine-2-thione analogs). Link

  • Molbase Encyclopedia. (2023). 3-Isopropyl-4-methyl-1,3-thiazolidin-2-one (CAS 108562-65-8). Link

  • Organic Syntheses. (2003). (S)-4-Isopropyl-1,3-thiazolidine-2-thione.[5] Org. Synth. 2003, 80, 207. Link

Sources

Comparative Guide: Structural Validation and Stereochemical Assignment of N-isopropyl-4-methyl-thiazolidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

The structural validation of N-isopropyl-4-methyl-thiazolidinone presents a classic stereochemical challenge in medicinal chemistry. Thiazolidinones are privileged scaffolds, but their synthesis often yields complex mixtures of regioisomers and enantiomers.

Before validating, we must address the nomenclature ambiguity inherent in the name "4-methyl-thiazolidinone." Standard IUPAC numbering for the thiazolidine core assigns the sulfur as position 1, the nitrogen as position 3, and the carbonyl typically at position 4 (thiazolidin-4-one) or position 2 (thiazolidin-2-one).

  • Scenario A (Most Likely for "4-methyl"): 3-isopropyl-4-methyl-1,3-thiazolidin-2-one . Here, the methyl group is at chiral center C4.

  • Scenario B (Common Thiazolidinone): 3-isopropyl-5-methyl-1,3-thiazolidin-4-one . Here, the methyl is at chiral center C5.

This guide assumes the primary challenge is distinguishing the enantiomers (


 vs. 

)
and confirming the regioisomerism (position of the carbonyl vs. methyl). We compare three validation methodologies: NMR Spectroscopy , X-Ray Crystallography , and Chiral HPLC coupled with ECD/TD-DFT .

Comparative Analysis of Validation Methodologies

The following table contrasts the three primary workflows for validating these isomers.

FeatureMethod A: NMR (1D/2D + NOE) Method B: Single Crystal X-Ray (XRD) Method C: Chiral HPLC + ECD/TD-DFT
Primary Output Connectivity & Relative StereochemistryAbsolute Configuration (

) & Connectivity
Enantiomeric Excess (ee%) & Absolute Configuration
Sample State Solution (CDCl₃, DMSO-d₆)Solid (Single Crystal required)Solution (Mobile Phase)
Destructive? NoNoNo
Time to Result Fast (< 4 hours)Slow (Days/Weeks for crystal growth)Medium (24-48 hours for DFT calc)
Cost LowHigh (Instrument/Service dependent)Medium (Computational time)
Limitation Cannot determine absolute config (

vs

) without chiral derivatization.
Critical Failure Point: N-isopropyl/methyl substituents often yield oils that refuse to crystallize.Requires accurate computational modeling (DFT).
Verdict Step 1 (Mandatory) Gold Standard (If solid) Best for Oils/Liquids

Phase 1: Regio-Validation (NMR Protocol)

Before assessing chirality, you must confirm the "4-methyl" placement versus the "5-methyl" alternative.

Protocol: Distinguishing Regioisomers

Instrument: 400 MHz (or higher) NMR. Solvent: DMSO-d₆ (preferred for resolution of amide-like rotamers).

  • Run ¹H-NMR and ¹³C-NMR.

  • Analyze the Carbonyl Shift (¹³C):

    • Thiazolidin-2-one (Carbonyl at C2): Signal typically appears upfield at ~170–175 ppm (urea-like character).

    • Thiazolidin-4-one (Carbonyl at C4): Signal typically appears downfield at ~170–185 ppm , but the key is the C2 carbon (between S and N). In a 4-one, the C2 carbon (CH₂) appears at ~30–40 ppm (if unsubstituted) or ~60-70 ppm (if substituted).

  • HMBC Correlation (The Definitive Check):

    • Look for the correlation between the N-isopropyl methine proton and the ring carbons.

    • If 4-methyl (Scenario A): The isopropyl proton will show strong HMBC coupling to the C2 carbonyl and the C4 chiral center.

    • If 5-methyl (Scenario B): The isopropyl proton couples to C2 (methylene) and C4 (carbonyl), but the methyl doublet will couple to C5 (next to Sulfur).

Phase 2: Enantiomeric Separation (Chiral HPLC Protocol)

Once the connectivity is proven, you must separate the enantiomers to determine purity (ee%).

Protocol: Chiral Separation of Thiazolidinones

Based on polysaccharide-based stationary phases, which are standard for thiazolidine derivatives.

  • Column: Chiralpak IA / IB or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase (Isocratic):

    • Standard: n-Hexane : Isopropanol (90:10 v/v).

    • Alternative (if peak tailing occurs due to amide): Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the acidic/basic nature of the N-substituent.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (thiazolidinone ring absorption).

  • Temperature: 25°C.

Success Criteria:

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Collection: Collect fractions of Peak 1 and Peak 2 for Phase 3.

Phase 3: Absolute Configuration (The ECD/TD-DFT Workflow)

Since N-isopropyl thiazolidinones are often oils or amorphous solids, X-ray crystallography is frequently impossible. The industry-standard alternative is Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TD-DFT) .

Mechanism of Action

Chiral molecules absorb left- and right-circularly polarized light differently. This difference (


) plotted against wavelength is the ECD spectrum. By simulating the ECD spectrum of the theoretical (

)-isomer using quantum mechanics, we can compare it to the experimental data.
  • Match: Sample is (

    
    ).
    
  • Mirror Image: Sample is (

    
    ).
    
Step-by-Step Workflow
  • Experimental ECD:

    • Dissolve separated enantiomer (from Phase 2) in Acetonitrile or Methanol (~0.2 mg/mL).

    • Record spectrum (200–400 nm). Look for the Cotton Effect (peaks/troughs) around 210–250 nm (n

      
      
      
      
      
      * transition of the carbonyl).
  • Computational Modeling (In Silico):

    • Conformational Search: Use MMFF94 force field to find low-energy conformers of the (

      
      )-isomer. The N-isopropyl group adds rotational freedom that must be sampled.
      
    • Geometry Optimization: Optimize stable conformers using DFT (Functional: B3LYP or

      
      B97X-D ; Basis Set: 6-31G(d)  or def2-SVP ) with a solvation model (PCM/SMD) matching your experimental solvent.
      
    • TD-DFT Calculation: Calculate excited states (Rotational Strengths) for the optimized geometries.

    • Boltzmann Weighting: Average the spectra based on the energy of each conformer.

  • Assignment:

    • Overlay the Experimental ECD (solid line) with the Calculated (

      
      )-ECD (dotted line).
      
    • If the signs of the major bands align (+/+ and -/-), the config is (

      
      ) .
      

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the specific ECD workflow.

Diagram 1: Structural Validation Decision Matrix

ValidationMatrix Start Start: Crude Isomer Mixture RegioCheck Phase 1: Regio-Validation (1H/13C NMR + HMBC) Start->RegioCheck IsSolid Is the sample Crystalline? RegioCheck->IsSolid XRD Method B: X-Ray Diffraction (Direct Absolute Config) IsSolid->XRD Yes (Solid) HPLC Phase 2: Chiral HPLC Separation (Isolate Enantiomers) IsSolid->HPLC No (Oil/Amorphous) FinalReport Final Report: Structure + Purity + Config XRD->FinalReport ECD_Workflow Method C: ECD + TD-DFT (Compare Exp. vs Calc. Spectra) HPLC->ECD_Workflow ECD_Workflow->FinalReport

Caption: Decision matrix for selecting the appropriate validation path based on physical state.

Diagram 2: The ECD/TD-DFT Assignment Workflow

ECD_Workflow ExpData Experimental ECD (Acetonitrile) Compare Overlay Spectra ExpData->Compare Model Build (R)-Isomer Model ConfSearch Conformational Search (MMFF94) Model->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT_Opt TDDFT TD-DFT Calculation (Excited States) DFT_Opt->TDDFT TDDFT->Compare Result Assign Absolute Config (R or S) Compare->Result

Caption: Workflow for determining absolute configuration using computational spectroscopy.

References

  • Chiral Separation of Thiazolidinone Derivatives: Visegrády, B., et al. (2002). "Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases." Journal of Biochemical and Biophysical Methods, 53(1-3), 15-24.[2]

  • Absolute Configuration via ECD/TD-DFT: Szabó, E. K., et al. (2017).[3] "Glucopyranosylidene-Spiro-Thiazolinones: Synthetic Studies and Determination of Absolute Configuration by TDDFT-ECD Calculations." Molecules, 22(10), 1760.[3]

  • VCD vs X-Ray for Drug Discovery: Stephens, P. J., et al. (2010).[4] "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.

  • NMR Characterization of Thiazolidinones: Dogan, B., & Icli, S. (1983). "Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy." Spectroscopy Letters, 16(7).

Sources

Advanced Spectrometric Profiling: GC-MS Fragmentation of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one Formula:


Molecular Weight:  159.25 Da
CAS:  (Not widely indexed; treated here as a specific structural isomer for analytical differentiation)[1]

This guide provides a technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (also referred to as N-isopropyl-4-methylthiazolidinone).[1] Thiazolidinones are critical scaffolds in medicinal chemistry, often serving as cores for anticonvulsant and antimicrobial agents.[2] However, their structural similarity to isomeric byproducts (e.g., positional isomers formed during cyclization) necessitates precise spectrometric differentiation.[1]

This document focuses on the Electron Ionization (EI) fragmentation pathways, distinguishing this specific N-isopropyl derivative from its C-isopropyl isomers and thione analogs.[1]

Molecular Architecture & Theoretical Basis

Understanding the fragmentation requires analyzing the bond strengths and stability of the radical cations formed.

  • Core Ring: 1,3-Thiazolidin-2-one (5-membered saturated ring with S at pos 1, Carbonyl at pos 2, N at pos 3).[1]

  • Substituents:

    • N-Position (3): Propan-2-yl (Isopropyl) group.[1] The N-C bond here is susceptible to

      
      -cleavage or inductive cleavage.
      
    • C-Position (4): Methyl group.[1]

Primary Fragmentation Drivers:

  • N-Dealkylation: The bulky N-isopropyl group is a primary leaving group, either as a radical (

    
    ) or via hydrogen rearrangement as propene (
    
    
    
    ).[1]
  • Ring Cleavage: Loss of Carbon Monoxide (CO, 28 Da) from the cyclic amide.

  • McLafferty-like Rearrangements: While the ring constrains some geometries, the N-isopropyl group allows for specific hydrogen transfers.

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. This protocol includes a "System Suitability" step to validate instrument performance before analyzing the thiazolidinone.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).[1]

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: Not required for this molecule (sufficient volatility).[1] However, if peak tailing occurs due to the amide functionality, silylation (BSTFA + 1% TMCS, 60°C for 30 min) can be used (Shift MW to 231 Da).[1]

Step 2: GC-MS Parameters
ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for heterocycles.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent retention times.[1]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split 10:1Prevents detector saturation.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak shape for semi-volatiles.[1]
Ion Source EI, 70 eV, 230°CStandard ionization energy for library comparison.
Scan Range m/z 35 – 350Captures low mass diagnostic ions (m/z 43) and molecular ion.[1]
Step 3: System Suitability (Validation)
  • Inject: Standard alkane mix (

    
    ).
    
  • Criteria: The m/z 69/219 ratio of PFTBA (tuning standard) must be within manufacturer specs. The S/N ratio for the

    
     peak must be >50:1.
    

Comparative Fragmentation Analysis

This section compares the Target Molecule against its most likely "imposter"—the positional isomer where the substituents are swapped.

Target vs. Isomer: The Diagnostic Split
FeatureTarget Molecule (N-Isopropyl-4-Methyl)Alternative (Isomer) (N-Methyl-4-Isopropyl)Differentiation Logic
Molecular Ion (

)
m/z 159 (Moderate)m/z 159 (Moderate)Indistinguishable by MW alone.[1]
Base Peak / Major Ion m/z 116 / 117 (

)
m/z 144 (

)
N-Alkyl cleavage is dominant. N-iPr loses 43 Da easily.[1] N-Me loses 15 Da.
Low Mass Ion m/z 43 (

)
m/z 43 (Weak)The isopropyl cation is abundant in the Target spectrum.
Ring Cleavage m/z 131 (

, -CO)
m/z 131 (

, -CO)
Both lose carbonyl, but subsequent fragmentation differs.[1]
Detailed Pathway Analysis (Target Molecule)
  • Molecular Ion (

    
     159):  The radical cation formed by removing an electron from the Sulfur or Nitrogen lone pair.
    
  • Pathway A (Dominant): N-Dealkylation [1]

    • The bond between the Ring Nitrogen and the Isopropyl group is cleaved.

    • Mechanism: Inductive cleavage driven by the Nitrogen lone pair.

    • Result: Formation of the thiazolidinone cation (

      
       116) and an isopropyl radical (
      
      
      
      Da neutral loss).
    • Note: If Hydrogen transfer occurs (McLafferty-like), neutral propene (

      
       Da) is lost, yielding 
      
      
      
      117.[1]
  • Pathway B: Loss of Methyl (

    
     144) [1]
    
    • Loss of the methyl group at C4.[3] This is generally less favorable than N-dealkylation but still visible.[1]

  • Pathway C: Ring Contraction (

    
     131) 
    
    • Expulsion of Carbon Monoxide (CO) from the C2 position.

    • 
      .
      

Mechanistic Visualization

The following diagram illustrates the fragmentation tree for 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one , highlighting the divergence from the molecular ion.

Fragmentation M Molecular Ion (M+) m/z 159 [C7H13NOS]+ Frag1 [M - CH3]+ m/z 144 (Loss of C4-Methyl) M->Frag1 -15 Da (CH3•) Frag2 [M - CO]+ m/z 131 (Ring Contraction) M->Frag2 -28 Da (CO) Frag3 [M - C3H7]+ m/z 116 (N-Dealkylation) M->Frag3 -43 Da (C3H7•) Dominant Path Frag4 Isopropyl Cation m/z 43 [C3H7]+ M->Frag4 Charge Retention on Alkyl Frag5 Thiazole Cation m/z 88 [C3H6NS]+ Frag3->Frag5 -28 Da (CO)

Caption: Fragmentation tree of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one showing the dominant N-dealkylation pathway (Green) vs. Ring contraction (Yellow).[1]

Diagnostic Interpretation & Troubleshooting

When analyzing real-world samples, use this decision matrix to confirm identity:

Scenario 1: Strong peak at m/z 144, weak m/z 116.

  • Conclusion: You likely have the Isomer (3-Methyl-4-isopropyl...).[1] The loss of methyl (

    
    ) is favored because it is the N-substituent in the isomer.
    

Scenario 2: Strong peak at m/z 159, but base peak is m/z 43.

  • Conclusion: Consistent with the Target . The isopropyl group forms a stable cation (

    
    ) upon cleavage.
    

Scenario 3: Molecular Ion at m/z 175.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (General principles of N-alkyl cleavage).

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general thiazolidinone fragmentation patterns).[1]

  • Porter, Q. N. (1985).[1] Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[4] (Mechanisms of thiazole ring cleavage).

  • Nagao, Y., et al. (1986).[1] "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new convenient synthesis of amides". Journal of the Chemical Society, Perkin Transactions 1. (Context for thione/one analogs).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Operational Safety & Handling Guide

Compound: 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (Synonyms: 3-Isopropyl-4-methyl-1,3-thiazolidin-2-one; 3-Isopropyl-4-methylthiazolidin-2-one) Chemical Class: N,S-Heterocycle / Thiazolidinone derivative

This guide serves as the primary operational standard for handling this specific thiazolidinone derivative. While specific toxicological data for this exact substitution pattern may be limited in public databases, structural activity relationship (SAR) analysis with analogous thiazolidinones (e.g., 2-thiazolidinone, Nagao auxiliary analogs) mandates handling this compound as a Category 3 Acute Toxin (Oral) and a Severe Irritant .

Immediate Directive: Treat as a high-potency pharmacophore. All handling of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I advise applying the Precautionary Principle . Small nitrogen-sulfur heterocycles often exhibit higher biological activity than predicted by molecular weight alone.

Hazard Class (GHS)Hazard StatementRisk Context
Acute Toxicity (Oral) H301/H302: Toxic/Harmful if swallowed.[1]High bioavailability expected. Do not ingest.
Skin/Eye Irritation H315/H319: Causes skin/serious eye irritation.[1]Thiazolidinones are lipophilic; rapid dermal absorption is possible.
Sensitization H317: May cause an allergic skin reaction.Sulfur-containing heterocycles are known sensitizers.
Respiratory H335: May cause respiratory irritation.[1]Dust/aerosol inhalation poses significant mucosal risk.

Decomposition Hazards: Thermal decomposition will release toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for GLP (Good Laboratory Practice) compliance.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_Solid Quantity? Solid->Quant_Solid Conc_Liq Concentration? Liquid->Conc_Liq Small_Solid < 100 mg Quant_Solid->Small_Solid Large_Solid > 100 mg Quant_Solid->Large_Solid Level2 LEVEL 2 PPE: Double Nitrile Gloves Chemical Goggles Fume Hood Required Small_Solid->Level2 Level3 LEVEL 3 PPE: Double Gloves (Nitrile + Neoprene) Respirator (P100) if outside hood Tyvek Sleeves Large_Solid->Level3 Dilute < 0.1 M Conc_Liq->Dilute Conc > 0.1 M or Neat Conc_Liq->Conc Level1 LEVEL 1 PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat Dilute->Level1 Conc->Level2 caption Figure 1: Risk-Based PPE Selection Logic for Thiazolidinone Handling

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil) or Neoprene.Permeation Resistance: Thiazolidinones can permeate thin nitrile. The outer glove is sacrificial; change immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses are insufficient for powders or reactive synthesis due to gap exposure.
Respiratory N95 or P100 (if outside hood).Engineering Control First: Primary protection is the Fume Hood. If weighing on an open bench (discouraged), a respirator is mandatory.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves/Apron .Prevents migration of dust onto personal clothing and wrists (a common exposure point).

Operational Protocols: Synthesis & Handling

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen backfill.

  • Container: Amber glass vial with Teflon-lined cap.

B. Weighing Protocol (Step-by-Step)

This protocol minimizes static charge and aerosolization, common issues with crystalline heterocycles.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment hood .

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Thiazolidinones often carry static charge, causing "jumping" of powder.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer solid using a clean stainless steel spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the balance area with a 10% bleach solution followed by water, then ethanol. (Bleach oxidizes sulfur residues).

C. Reaction Setup (Inert Conditions)

Many applications of this compound involve lithiation or nucleophilic substitution.

  • Glassware: Oven-dried, argon-flushed 2-neck or 3-neck flasks.

  • Solvent: Anhydrous THF or DCM are standard. Ensure solvents are dry; water can hydrolyze the ring or quench reactive intermediates.

  • Addition: If adding as a solution, use a syringe with a Luer-lock tip to prevent needle detachment under pressure.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate Area (If > 10g or Aerosolized) Assess->Evacuate High Risk PPE_Up Don Level 3 PPE Assess->PPE_Up Low/Med Risk Evacuate->PPE_Up Contain Containment PPE_Up->Contain Solid_Spill Solid: Cover with Wet Paper Towel Contain->Solid_Spill Liquid_Spill Liquid: Absorb with Vermiculite/Sand Contain->Liquid_Spill Clean Double Bag Waste Label 'Toxic' Solid_Spill->Clean Liquid_Spill->Clean Decon Scrub Surface: 1. Soap/Water 2. Ethanol Clean->Decon caption Figure 2: Emergency Response Workflow for Thiazolidinone Spills

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use ethanol/solvents on skin (increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Seek ophthalmologist evaluation.

Waste Disposal
  • Stream: Segregate into "Hazardous Organic Waste (Sulfur-Containing)" .

  • Labeling: Clearly mark "Contains Thiazolidinone Derivative - Potential Toxin".

  • Destruction: High-temperature incineration with scrubber (for SOx/NOx) is the required method.

References

  • PubChem. 2-Thiazolidinone Compound Summary. National Library of Medicine. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.